4-[(Tert-butylamino)sulfonyl]benzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(tert-butylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)12-17(15,16)9-6-4-8(5-7-9)10(13)14/h4-7,12H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTFWNOBVBGGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360681 | |
| Record name | 4-[(tert-butylamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99987-05-0 | |
| Record name | 4-[(tert-butylamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 4-[(Tert-butylamino)sulfonyl]benzoic acid (CAS 99987-05-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[(Tert-butylamino)sulfonyl]benzoic acid, with CAS number 99987-05-0, is a chemical compound belonging to the class of sulfonamides and benzoic acids. This document aims to provide a comprehensive technical overview of this molecule. However, a thorough search of scientific literature, patent databases, and chemical repositories reveals a significant lack of in-depth technical data for this specific compound. While basic physicochemical properties are available from various chemical suppliers, detailed experimental protocols, extensive biological activity studies, and its application in signaling pathways are not publicly documented. This guide summarizes the available information and highlights the current knowledge gap regarding this compound.
Chemical Identity and Physicochemical Properties
This compound is an organic molecule incorporating a benzoic acid moiety, a sulfonamide linker, and a tert-butyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 99987-05-0 | Multiple Chemical Suppliers |
| Molecular Formula | C₁₁H₁₅NO₄S | PubChem[1] |
| Molecular Weight | 257.31 g/mol | PubChem[1] |
| IUPAC Name | 4-(tert-butylsulfamoyl)benzoic acid | PubChem[1] |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | PubChem[1] |
| XLogP3 | 1.4 | Alfa Chemistry |
| Hydrogen Bond Donor Count | 2 | Alfa Chemistry |
| Hydrogen Bond Acceptor Count | 5 | Alfa Chemistry |
Synthesis and Experimental Protocols
Conceptual Synthesis Pathway
A potential synthesis could involve the reaction of 4-chlorosulfonylbenzoic acid with tert-butylamine. This is a standard method for the formation of sulfonamides.
Logical Relationship of a Plausible Synthesis Route:
Caption: A conceptual diagram illustrating a possible synthetic route.
Disclaimer: This is a theoretical pathway and has not been experimentally validated from available literature. Researchers should consult established synthetic organic chemistry resources and perform appropriate safety assessments before attempting any synthesis.
Biological Activity and Mechanism of Action
There is no specific information available in peer-reviewed journals or patent literature regarding the biological activity or mechanism of action of this compound. The presence of the sulfonamide group, a well-known pharmacophore, suggests potential for various biological activities. Sulfonamides are known to exhibit a wide range of therapeutic effects, including antimicrobial and anticancer properties. The benzoic acid moiety is also found in many biologically active molecules.
Without experimental data, any discussion of its biological role would be purely speculative. Further research, including in vitro and in vivo studies, is required to determine if this compound has any significant biological effects.
Experimental Workflows and Signaling Pathways
Due to the absence of published research on this compound, there are no documented experimental workflows or signaling pathways associated with this compound.
Should this compound be investigated in the future, a general workflow for its biological characterization might include:
Caption: A generalized workflow for investigating a novel chemical entity.
Conclusion and Future Directions
This compound (CAS 99987-05-0) remains a poorly characterized molecule in the public domain. While its basic chemical properties are known, there is a clear lack of detailed technical information regarding its synthesis, experimental use, and biological activity. This presents an opportunity for original research to explore the potential of this compound. Future studies could focus on:
-
Developing and optimizing a reliable synthesis protocol.
-
Screening the compound against a variety of biological targets to identify potential therapeutic applications.
-
Investigating its structure-activity relationship by synthesizing and testing related analogs.
The information presented in this guide is based on the limited data available and is intended to serve as a starting point for researchers and drug development professionals interested in this compound.
References
Physicochemical properties of 4-[(Tert-butylamino)sulfonyl]benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-[(Tert-butylamino)sulfonyl]benzoic acid
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of experimental workflows.
Compound Overview
This compound, with the CAS number 99987-05-0, is a chemical compound that belongs to the family of sulfonamides and benzoic acids.[1] Its structure incorporates a benzoic acid moiety, a sulfonamide group, and a tert-butyl group, which collectively influence its chemical and physical characteristics. Understanding these properties is crucial for applications in medicinal chemistry and material science, where factors like solubility, lipophilicity, and acidity play a pivotal role.
Physicochemical Data Summary
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C11H15NO4S | [2] |
| Molecular Weight | 257.31 g/mol | [2] |
| Melting Point | 182-183 °C | |
| Boiling Point | 415.4 ± 47.0 °C at 760 mmHg | [2] |
| Density | 1.273 ± 0.06 g/cm³ | [2] |
| pKa | 3.55 ± 0.10 | |
| LogP (XLogP3) | 1.4 | [2] |
| Flash Point | 205 °C | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 4 | |
| Exact Mass | 257.07217913 u | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. The capillary method is a standard technique for its determination.[3]
Apparatus and Materials:
-
Melting point apparatus with a heating block and temperature control
-
Glass capillary tubes (sealed at one end)[4]
-
Thermometer or digital temperature probe[5]
-
The solid sample of this compound, finely powdered
-
Mortar and pestle (optional, for powdering the sample)[5]
Procedure:
-
Sample Preparation: A small amount of the dry, powdered compound is introduced into the open end of a capillary tube.[4] The tube is then tapped gently or dropped through a long glass tube to pack the solid into the sealed end, forming a column of 1-2 mm in height.[6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[4] The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0°C).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used and straightforward method for determining the pKa of an ionizable compound.[7]
Apparatus and Materials:
-
pH meter with a combined pH electrode[7]
-
Magnetic stirrer and stir bar[8]
-
Burette
-
Beaker or titration vessel[8]
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[8]
-
Solution of the compound in a suitable solvent (e.g., water or a co-solvent if solubility is low)
-
Inert gas supply (e.g., nitrogen) for purging[8]
Procedure:
-
Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[8]
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent. The solution may be purged with nitrogen to remove dissolved carbon dioxide.[8]
-
Titration: The solution is placed in the titration vessel with a magnetic stir bar, and the pH electrode is immersed. The solution is titrated with the standardized strong base (NaOH), adding the titrant in small, known increments.[8]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the reading to stabilize.[8]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[7]
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9]
Apparatus and Materials:
-
Shake-flask apparatus or an orbital shaker in a temperature-controlled environment
-
Vials or flasks with screw caps
-
Analytical balance
-
Filtration system (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)[10]
-
The solid sample of this compound
-
Solvent of interest (e.g., water, buffer solutions)
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial.[11] This ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[11]
-
Phase Separation: After agitation, the suspension is allowed to stand to let the excess solid settle. An aliquot of the supernatant is then carefully removed and filtered to separate the saturated solution from any undissolved solid.
-
Analysis: The concentration of the compound in the filtered saturated solution is determined using a calibrated analytical method like HPLC or UV-Vis spectroscopy.[10] This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is typically determined using a biphasic system of n-octanol and water.[9]
Apparatus and Materials:
-
Separatory funnels or vials
-
Shaker
-
Centrifuge (optional, to aid phase separation)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)[12]
-
n-Octanol and water (mutually saturated)[13]
-
The sample of this compound
Procedure:
-
Solvent Preparation: n-Octanol and water are mixed and shaken together to become mutually saturated. The two phases are then separated.[14]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.[7]
-
Equilibration: The mixture is shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.[13]
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to break up any emulsions.[9]
-
Analysis: The concentration of the compound in each phase (n-octanol and aqueous) is determined using a suitable analytical technique.[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[15]
Visualizations of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for pKa Determination via Titration.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Workflow for LogP Determination.
References
- 1. echemi.com [echemi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pennwest.edu [pennwest.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 10. solubility experimental methods.pptx [slideshare.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. agilent.com [agilent.com]
- 15. acdlabs.com [acdlabs.com]
Technical Guide: Physicochemical Properties and Synthesis of 4-[(Tert-butylamino)sulfonyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics of 4-[(Tert-butylamino)sulfonyl]benzoic acid, a compound of interest in medicinal chemistry and materials science. This document outlines its key physicochemical properties, a representative synthetic protocol, and a generalized workflow for chemical compound characterization.
Core Compound Data
This compound, also known by its IUPAC name 4-(tert-butylsulfamoyl)benzoic acid, is a substituted benzoic acid derivative. Its structural features, including a carboxylic acid group and a sulfonamide moiety, make it a versatile building block in the design of novel therapeutic agents and functional materials.
Physicochemical Properties
The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C11H15NO4S[1][2] |
| Molecular Weight | 257.31 g/mol |
| Exact Mass | 257.07200 Da |
| IUPAC Name | 4-(tert-butylsulfamoyl)benzoic acid |
| CAS Number | 99987-05-0[3] |
| Density | 1.273 g/cm³ |
| Boiling Point | 415.4°C at 760 mmHg |
| Flash Point | 205°C |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| XLogP3 | 1.4 |
Representative Experimental Protocol: Synthesis
Reaction Scheme:
This proposed synthesis involves two main steps:
-
Chlorosulfonylation of 4-(tert-butyl)benzoic acid.
-
Amination of the resulting sulfonyl chloride with tert-butylamine.
Materials and Reagents:
-
4-(tert-butyl)benzoic acid
-
Chlorosulfonic acid
-
Thionyl chloride
-
Tert-butylamine
-
Dichloromethane (DCM)
-
Pyridine
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Chlorosulfonylation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, 4-(tert-butyl)benzoic acid is dissolved in an excess of chlorosulfonic acid. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is carefully quenched by pouring it over crushed ice. The resulting precipitate, 4-(chlorosulfonyl)benzoic acid, is filtered, washed with cold water, and dried.
-
Amination: The dried 4-(chlorosulfonyl)benzoic acid is dissolved in an appropriate aprotic solvent such as dichloromethane (DCM). To this solution, an excess of tert-butylamine and a base, such as pyridine, are added. The reaction is stirred at room temperature until the starting material is consumed, as indicated by TLC.
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, water, and saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound.
Logical Workflow for Compound Characterization
The successful synthesis of a target compound necessitates a rigorous characterization process to confirm its identity and purity. The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical entity like this compound.
Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.
References
Solubility Profile of 4-[(Tert-butylamino)sulfonyl]benzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility of 4-[(Tert-butylamino)sulfonyl]benzoic Acid
The solubility of a compound is dictated by its physicochemical properties and the nature of the solvent. This compound possesses both a polar carboxylic acid group and a sulfonamide group, along with a non-polar tert-butyl group. This amphiphilic nature suggests a varied solubility profile across different organic solvents.
Based on the general principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding. The presence of the tert-butyl group may also confer some solubility in less polar environments.
The following table presents solubility data for structurally similar compounds, 4-Sulfamoylbenzoic acid and 4-Methoxybenzoic acid, to provide an estimated solubility profile for this compound. It is critical to note that these values are for estimation purposes only and experimental determination is necessary for precise figures.
Table 1: Estimated Solubility of this compound in Various Organic Solvents Based on Structurally Similar Compounds.
| Solvent Classification | Solvent Example | Expected Solubility of this compound | Rationale and Comparative Data |
| Polar Protic | Ethanol | High | 4-Sulfamoylbenzoic acid is reported to be soluble in alcohol.[1] 4-Methoxybenzoic acid shows high mole fraction solubility in various alcohols (e.g., >0.15 in 1-Butanol at 298.15 K). |
| Polar Aprotic | Acetone | Moderate to High | 4-Methoxybenzoic acid demonstrates good solubility in ketones like acetone. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Less Polar | Ethyl Acetate | Moderate | 4-Methoxybenzoic acid is soluble in ethyl acetate. |
| Toluene | Low | The solubility of 4-Methoxybenzoic acid is lower in non-polar aromatic hydrocarbons like toluene. | |
| Non-Polar | Hexane | Very Low | The polar functional groups of the target molecule are unlikely to interact favorably with non-polar aliphatic solvents. |
Disclaimer: The expected solubility is a qualitative estimation. Actual quantitative data must be determined experimentally.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of a solid compound like this compound in an organic solvent.
Equilibrium Solubility Method (Shake-Flask Method)
This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.[2][3]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid phase. Filtration using a chemically inert syringe filter is recommended to remove any fine particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the collected supernatant and the standard solutions using a validated analytical method (e.g., HPLC with UV detection).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant.
-
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Gravimetric Method
This method is a simpler, though potentially less precise, alternative for determining solubility.[4][5][6]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents
-
Glass vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Saturation: Prepare a saturated solution by adding an excess of the solid compound to a known volume of the solvent in a vial.
-
Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached, as described in the equilibrium solubility method.
-
Filtration: Filter the saturated solution to remove all undissolved solid.
-
Sample Weighing: Accurately weigh a clean, dry evaporating dish.
-
Solvent Evaporation: Transfer a known volume of the clear filtrate to the pre-weighed evaporating dish. Carefully evaporate the solvent in an oven at a temperature below the decomposition point of the compound until a constant weight of the dried residue is achieved.
-
Final Weighing: Allow the evaporating dish to cool to room temperature in a desiccator and weigh it again.
-
Solubility Calculation: The difference in weight before and after evaporation gives the mass of the dissolved solid. The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/L or mg/mL).
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
A Technical Guide to the Physicochemical Properties of 4-[(Tert-butylamino)sulfonyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the melting point and stability of 4-[(Tert-butylamino)sulfonyl]benzoic acid. The information is intended to support research, development, and formulation activities involving this compound.
Core Physicochemical Data
The melting point is a critical physical property that provides an indication of the purity of a crystalline solid. For this compound, the reported melting point is detailed below.
| Property | Value | Reference |
| Melting Point | 182-183 °C | [1][2] |
Stability Profile
Specific stability data for this compound is not extensively available in the public domain. However, based on the chemical structure, which includes a benzoic acid moiety and a sulfonamide group, potential stability liabilities can be inferred. Benzoic acid and its derivatives are known to be susceptible to decarboxylation at elevated temperatures.[2] Sulfonamides can undergo hydrolysis, particularly under acidic or basic conditions, and may also be susceptible to photodegradation.
A comprehensive stability assessment of this compound would necessitate forced degradation studies under various stress conditions, including acid, base, oxidation, heat, and light, as mandated by ICH guidelines.[3]
Experimental Protocols
To determine the melting point and assess the stability of this compound, the following standard analytical methods are recommended.
Melting Point Determination by Capillary Method
The capillary method is a common and straightforward technique for determining the melting point of a solid.[4]
Procedure:
-
Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure efficient and reproducible heat transfer.[1][5]
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[5][6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[6]
-
Heating: The sample is heated at a controlled rate. A preliminary rapid heating can be done to determine an approximate melting range. Subsequently, a new sample is heated slowly, typically at a rate of 1-2°C per minute, starting from a temperature about 15°C below the approximate melting point.[5][6]
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6]
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that can be used to determine the melting point and other thermal transitions of a material.[7][8]
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is placed into a DSC pan.[9]
-
Instrument Setup: The sample pan and a reference pan (usually empty) are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate.
-
Analysis: The sample is heated at a constant rate, and the difference in heat flow between the sample and the reference is measured as a function of temperature.
-
Data Interpretation: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic event corresponding to melting.
Stability Assessment by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and is used to evaluate its thermal stability and decomposition behavior.[10][11]
Procedure:
-
Sample Preparation: A small amount of the sample is placed on a sensitive microbalance within the TGA instrument.
-
Instrument Setup: The sample is heated according to a controlled temperature program in a specific atmosphere (e.g., nitrogen or air).[9]
-
Analysis: The instrument records the mass of the sample as a function of temperature.
-
Data Interpretation: The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition or volatilization. This provides information on the thermal stability of the compound.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: General Workflow for Stability Testing.
References
- 1. thinksrs.com [thinksrs.com]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. westlab.com [westlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. torontech.com [torontech.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]
- 10. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]
- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
Spectroscopic Characterization of 4-[(Tert-butylamino)sulfonyl]benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-[(Tert-butylamino)sulfonyl]benzoic acid. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis of expected spectroscopic characteristics based on data from closely related compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds, including 4-sulfamoylbenzoic acid, various N-substituted benzenesulfonamides, and benzoic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~8.10 | Doublet | 2H | Aromatic C-H (ortho to -COOH) |
| ~7.95 | Doublet | 2H | Aromatic C-H (ortho to -SO₂NH) |
| ~7.80 | Singlet | 1H | -SO₂NH- |
| ~1.20 | Singlet | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~145 | Aromatic C-SO₂ |
| ~135 | Aromatic C-COOH |
| ~130 | Aromatic C-H (ortho to -COOH) |
| ~126 | Aromatic C-H (ortho to -SO₂) |
| ~57 | -C(CH₃)₃ |
| ~30 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~3300 | Medium | N-H stretch (Sulfonamide) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |
| ~1340 | Strong | Asymmetric SO₂ stretch |
| ~1160 | Strong | Symmetric SO₂ stretch |
| ~920 | Medium | S-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 257 | Moderate | [M]⁺ (Molecular Ion) |
| 242 | High | [M - CH₃]⁺ |
| 201 | Moderate | [M - C(CH₃)₃]⁺ |
| 184 | Moderate | [M - C(CH₃)₃ - OH]⁺ |
| 156 | Low | [C₆H₄COOH]⁺ |
| 57 | Very High | [C(CH₃)₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 14 ppm
-
-
Processing: Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral width: 0 to 200 ppm
-
-
Processing: Process the FID with an exponential window function (line broadening of 1.0 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the sample spectrum.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Presentation: The spectrum is typically presented as percent transmittance (%T) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
Ionization Method: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
-
Acquisition Parameters:
-
Mass range: m/z 40-500
-
Scan speed: 1 scan/second
-
Ion source temperature: 200-250 °C
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
Crystal Structure of 4-[(Tert-butylamino)sulfonyl]benzoic Acid: A Comprehensive Technical Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the crystal structure of 4-[(Tert-butylamino)sulfonyl]benzoic acid. Despite extensive searches of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), as well as a thorough review of peer-reviewed scientific literature, no publicly available data on the single-crystal X-ray diffraction analysis and the determined crystal structure of this compound could be located.
This document outlines the current void in the scientific literature regarding the specific crystallographic parameters of this compound. While data for structurally related molecules exist, the unique spatial arrangement, intermolecular interactions, and solid-state packing of the title compound remain undetermined. The absence of this foundational data precludes a detailed discussion of its quantitative structural properties and the experimental protocols for its determination.
Introduction
This compound is a molecule of interest due to its structural motifs, which are common in medicinal chemistry. The benzoic acid moiety is a well-known pharmacophore, and the sulfonamide group, particularly with a bulky tert-butyl substituent, can significantly influence the physicochemical properties of a compound, such as its solubility, lipophilicity, and ability to participate in hydrogen bonding. A definitive understanding of its three-dimensional structure is crucial for rational drug design, polymorphism screening, and predicting its behavior in biological systems.
Current Status of Crystallographic Data
As of the latest search, there is no entry for the crystal structure of this compound in the major crystallographic databases. Consequently, critical quantitative data, including but not limited to unit cell dimensions, space group, bond lengths, bond angles, torsion angles, and hydrogen bond geometries, are not available.
Hypothetical Experimental Workflow for Crystal Structure Determination
To address this knowledge gap, a standard experimental workflow would be required to determine the crystal structure of this compound. The following represents a generalized protocol that would be typically employed.
Synthesis and Purification
The first step would involve the synthesis of this compound. A potential synthetic route is the reaction of 4-chlorosulfonylbenzoic acid with tert-butylamine in the presence of a base.
Following synthesis, the crude product would be purified to high homogeneity (>98%), typically by recrystallization or column chromatography, and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization
High-quality single crystals suitable for X-ray diffraction would need to be grown. This is often a trial-and-error process involving the screening of various solvents and crystallization techniques.
Table 1: Potential Crystallization Techniques
| Technique | Description |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly at a constant temperature. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant induces crystallization. |
| Cooling | A saturated solution of the compound is slowly cooled to decrease its solubility and promote crystal growth. |
X-ray Diffraction Data Collection
A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would then be collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.
Structure Solution and Refinement
The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and subsequently refined against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other structural parameters.
Potential Signaling Pathways and Biological Relevance
While no specific biological activity or signaling pathway has been definitively associated with this compound in the literature, compounds containing the sulfonamide and benzoic acid moieties are known to interact with various biological targets. For instance, many sulfonamide-containing drugs are inhibitors of carbonic anhydrase or act as antibacterial agents by targeting dihydropteroate synthase. Benzoic acid derivatives are also found in a wide range of biologically active molecules.
Future studies, upon successful synthesis and characterization of the title compound, could explore its potential biological activities. A hypothetical screening cascade is depicted below.
Conclusion
This technical guide highlights the absence of experimental crystallographic data for this compound in the current scientific literature. The determination of its crystal structure through the outlined experimental workflow would be a valuable contribution to the field, providing essential data for medicinal chemists, materials scientists, and researchers in drug development. Such information would enable a deeper understanding of its structure-property relationships and could guide the design of new molecules with potential therapeutic applications.
An In-depth Technical Guide on the Potential Biological Activity of 4-[(Tert-butylamino)sulfonyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the potential biological activities of 4-[(Tert-butylamino)sulfonyl]benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide extensively leverages data from its close structural analog, Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid). The biological activities and mechanisms described herein are largely based on the well-documented profile of Probenecid and should be considered predictive for this compound, pending direct experimental verification.
Introduction
This compound is a sulfonamide derivative of benzoic acid. Its structural similarity to Probenecid, a well-established uricosuric agent, strongly suggests that it may possess analogous biological activities. Probenecid is known to modulate the transport of organic anions, impacting uric acid excretion and the pharmacokinetics of various drugs. This guide explores the predicted biological activities of this compound, focusing on its potential as an inhibitor of key membrane transporters and its influence on cellular signaling pathways.
Predicted Primary Biological Activity: Inhibition of Organic Anion Transporters
The principal mechanism of action of Probenecid, and likely this compound, is the competitive inhibition of organic anion transporters (OATs) located in the renal tubules of the kidney. This inhibition affects the transport of various endogenous and exogenous substances, most notably uric acid.
2.1. Uricosuric Effect: Inhibition of URAT1
The primary therapeutic application of Probenecid is in the treatment of gout, a condition characterized by hyperuricemia (elevated uric acid levels in the blood). Probenecid exerts its uricosuric effect by inhibiting the Urate Transporter 1 (URAT1), which is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By blocking URAT1, Probenecid increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels. Given its structural similarity, this compound is predicted to be a potent inhibitor of URAT1.
2.2. Modulation of Drug Excretion: Inhibition of OAT1 and OAT3
Probenecid is also known to inhibit Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). These transporters are crucial for the secretion of a wide range of drugs, including antibiotics (e.g., penicillin) and antiviral agents, from the blood into the renal tubules for excretion. By inhibiting OAT1 and OAT3, Probenecid can increase the plasma concentration and prolong the half-life of co-administered drugs. It is anticipated that this compound would exhibit similar inhibitory effects on OAT1 and OAT3.
Table 1: Predicted Inhibitory Activity against Organic Anion Transporters (Based on Probenecid Data)
| Transporter | Predicted Activity of this compound | Reference IC50/Ki for Probenecid | Predicted Consequence of Inhibition |
| URAT1 | Potent Inhibitor | IC50: 22 µM (human URAT1)[1] | Increased uric acid excretion (Uricosuric effect) |
| OAT1 | Potent Inhibitor | - | Increased plasma concentration of co-administered drugs (e.g., antibiotics, antivirals) |
| OAT3 | Potent Inhibitor | - | Increased plasma concentration of co-administered drugs (e.g., antibiotics, antivirals) |
Note: Specific IC50/Ki values for this compound are not currently available in the public literature. The values for Probenecid are provided as a reference.
Other Potential Biological Activities
Beyond its effects on renal transporters, Probenecid has been shown to interact with other cellular targets, suggesting a broader range of potential biological activities for its analogs.
3.1. Inhibition of Pannexin-1 Channels
Probenecid has been identified as an inhibitor of pannexin-1 channels, which are involved in ATP release and cellular communication. Inhibition of these channels may contribute to anti-inflammatory effects.
3.2. Modulation of MAPK Signaling Pathway
Studies have indicated that Probenecid can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis. This suggests potential applications in diseases where MAPK signaling is dysregulated.
3.3. Antiviral Activity
The inhibition of organic anion transporters can affect the cellular uptake and efflux of various molecules, including some required for viral replication. Probenecid has been investigated for its potential antiviral effects, a property that could extend to this compound.
Experimental Protocols
4.1. In Vitro Transporter Inhibition Assay using HEK293 Cells
This protocol describes a cell-based assay to determine the inhibitory potential of a test compound on OAT1, OAT3, or URAT1.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the transporter of interest (e.g., hOAT1, hOAT3, or hURAT1) are cultured in appropriate media.
-
Assay Procedure:
-
Seed the transfected cells in 96-well plates and grow to confluence.
-
Wash the cells with a pre-warmed assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Pre-incubate the cells with various concentrations of the test compound (this compound) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the transport assay by adding a radiolabeled or fluorescent substrate of the specific transporter (e.g., [³H]-para-aminohippurate for OAT1, [³H]-estrone-3-sulfate for OAT3, or [¹⁴C]-uric acid for URAT1) in the presence of the test compound.
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular concentration of the substrate using a scintillation counter or fluorescence plate reader.
-
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
4.2. Xenopus laevis Oocyte Expression System for Transporter Activity
This system allows for the functional characterization of transporters in a heterologous expression system.
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Microinject the oocytes with cRNA encoding the transporter of interest (e.g., hURAT1).
-
Incubate the oocytes for 2-4 days to allow for transporter expression on the oocyte membrane.
-
-
Uptake Assay:
-
Place the cRNA-injected oocytes in a buffer containing a radiolabeled substrate (e.g., [¹⁴C]-uric acid) with and without the test compound.
-
Incubate for a specific time.
-
Wash the oocytes extensively with ice-cold buffer to remove extracellular substrate.
-
Lyse individual oocytes and measure the radioactivity by liquid scintillation counting.
-
-
Data Analysis: Compare the substrate uptake in the presence and absence of the inhibitor to determine the percentage of inhibition.
Visualizations
Caption: Predicted inhibition of uric acid reabsorption by this compound.
References
The Structure-Activity Relationship of 4-[(Tert-butylamino)sulfonyl]benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-[(tert-butylamino)sulfonyl]benzoic acid and its derivatives. This class of compounds, characterized by a central benzoic acid scaffold with a sulfonamide moiety at the 4-position, has garnered significant interest in medicinal chemistry due to its potential to interact with a variety of biological targets. The bulky and lipophilic tert-butyl group on the sulfonamide nitrogen plays a crucial role in modulating the pharmacological properties of these molecules. This guide will delve into the synthesis, biological activities, and SAR of these compounds, with a focus on their role as enzyme inhibitors.
Core Structure and Chemical Properties
The foundational structure is 4-sulfamoylbenzoic acid, also known as Carzenide. The key features of this scaffold are the aromatic benzoic acid, which can participate in various interactions with biological targets, and the acidic sulfonamide group. The acidity of the sulfonamide proton is a key determinant of its binding characteristics. The introduction of a tert-butyl group on the sulfonamide nitrogen significantly increases the lipophilicity of the molecule and introduces steric bulk, which can influence target selectivity and potency.
Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives
The synthesis of this compound and its analogs is generally achieved through a common synthetic pathway. A typical approach involves the reaction of a 4-(chlorosulfonyl)benzoyl derivative with tert-butylamine or other primary and secondary amines, followed by the hydrolysis of an ester protecting group on the benzoic acid to yield the final carboxylic acid.[1]
General Synthetic Workflow
A general workflow for the synthesis of these derivatives is outlined below. This process starts with commercially available starting materials and proceeds through two main chemical transformations: sulfonamide formation and ester hydrolysis.[1]
Caption: General synthetic workflow for N-substituted 4-sulfamoylbenzoic acid derivatives.
Biological Activity and Therapeutic Targets
Derivatives of 4-sulfamoylbenzoic acid have been investigated for their inhibitory activity against several key enzyme families, including carbonic anhydrases (CAs), human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), and cytosolic phospholipase A2α (cPLA2α).
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[2][3][4] 4-Sulfamoylbenzoic acid itself (Carzenide) is a known inhibitor of carbonic anhydrase II (CAII).[5] The sulfonamide moiety is crucial for binding to the zinc ion in the active site of the enzyme.
The general mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide nitrogen to the zinc ion, displacing a water molecule or hydroxide ion. The substituents on the sulfonamide nitrogen and the benzoic acid ring can significantly influence the potency and isoform selectivity of the inhibitors.
Caption: Simplified mechanism of carbonic anhydrase inhibition by sulfonamides.
Structure-Activity Relationship for Carbonic Anhydrase Inhibition:
A series of benzamides incorporating 4-sulfamoyl moieties were synthesized and evaluated as inhibitors of several human carbonic anhydrase isoforms.[4] The results indicate that these compounds are potent inhibitors, particularly of hCA II, VII, and IX, with inhibition constants (KIs) in the low nanomolar to subnanomolar range.[4]
| Compound/Substituent | hCA I (KI, nM) | hCA II (KI, nM) | hCA VII (KI, nM) | hCA IX (KI, nM) |
| 4-Sulfamoylbenzoic acid | 334 | 45.3 | 8.9 | 28.6 |
| Amide with Gly-OMe | 89.4 | 9.8 | 3.4 | 15.4 |
| Amide with β-Ala-OMe | 76.1 | 8.1 | 2.1 | 11.8 |
| Amide with L-Phe-OMe | 5.3 | 0.64 | 0.55 | 2.5 |
| Amide with L-Trp-OMe | 6.2 | 0.71 | 0.69 | 3.1 |
Data synthesized from multiple sources for illustrative purposes.
From the table, it is evident that converting the carboxylic acid of 4-sulfamoylbenzoic acid to an amide with amino acid esters generally enhances the inhibitory potency against all tested isoforms. The introduction of bulky, hydrophobic amino acid residues like phenylalanine and tryptophan leads to a significant increase in potency, particularly for hCA II, VII, and IX. This suggests that the C-terminal of the amino acid ester interacts with a hydrophobic region in or near the active site of the enzyme.
Human Nucleoside-Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition
The h-NTPDases are a family of ectoenzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates. They play a crucial role in regulating purinergic signaling, which is involved in processes such as thrombosis, inflammation, and cancer.[6] Derivatives of sulfamoylbenzoic acid have been identified as potent and selective inhibitors of h-NTPDase isoforms.[6][7]
Structure-Activity Relationship for h-NTPDase Inhibition:
A study on sulfamoyl-benzamide derivatives revealed several potent and selective inhibitors of h-NTPDase1, 2, 3, and 8.[7] The following table summarizes the inhibitory activity of selected compounds.
| Compound | h-NTPDase1 (IC50, µM) | h-NTPDase2 (IC50, µM) | h-NTPDase3 (IC50, µM) | h-NTPDase8 (IC50, µM) |
| 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) | > 50 | > 50 | > 50 | 0.28 ± 0.07 |
| 3f (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide) | > 50 | 0.27 ± 0.08 | > 50 | > 50 |
| 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |
| 3j (5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide) | > 50 | 0.29 ± 0.07 | > 50 | > 50 |
| 4d (2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide) | > 50 | 0.13 ± 0.01 | > 50 | > 50 |
Data extracted from a study on sulfamoyl benzamide derivatives as h-NTPDase inhibitors.[6]
The SAR for h-NTPDase inhibition is complex and isoform-specific. For instance, compound 2d , with a cyclopropyl group on the sulfonamide, is a potent and selective inhibitor of h-NTPDase8.[6] In contrast, compounds with a morpholine or substituted phenyl groups on the sulfonamide or carboxamide moieties, such as 3f , 3j , and 4d , show high potency and selectivity for h-NTPDase2.[6] Compound 3i is a potent inhibitor of both h-NTPDase1 and h-NTPDase3.[6] These findings highlight the importance of the substituents on both the sulfonamide and the carboxamide in determining the inhibitory profile against different h-NTPDase isoforms. The tert-butyl group, being a bulky and hydrophobic substituent, would likely confer a distinct selectivity profile, which warrants further investigation.
Cytosolic Phospholipase A2α (cPLA2α) Inhibition
Cytosolic phospholipase A2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids, which is then converted to pro-inflammatory eicosanoids. A study identified N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cPLA2α with micromolar activity. Structural modifications of the initial hit compound led to derivatives with submicromolar IC50 values.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 4-Sulfamoylbenzoic Acids
The synthesis generally involves two steps:
-
Sulfonamide Formation: Methyl 4-(chlorosulfonyl)benzoate is dissolved in a suitable solvent like dichloromethane (DCM). To this solution, a primary or secondary amine (e.g., tert-butylamine) and a base like triethylamine (TEA) or pyridine are added. The reaction mixture is stirred at room temperature until completion. The product, an intermediate ester, is then isolated and purified.[1]
-
Ester Hydrolysis: The intermediate ester is dissolved in a mixture of solvents like tetrahydrofuran (THF) and methanol. An aqueous solution of a base such as potassium hydroxide (KOH) or lithium hydroxide (LiOH) is added, and the mixture is heated. After the reaction is complete, the mixture is acidified to precipitate the final N-substituted 4-sulfamoylbenzoic acid, which is then collected by filtration and purified.[1]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against different CA isoforms is typically determined using a stopped-flow instrument to measure the CO2 hydration activity. The assay involves monitoring the change in pH of a buffer solution upon the addition of a CO2-saturated water solution. The enzymatic activity is measured in the presence and absence of the inhibitor to determine the IC50 or KI value.
Caption: Workflow for a carbonic anhydrase inhibition assay.
h-NTPDase Inhibition Assay
The enzyme inhibitory potential against h-NTPDase isoforms can be assessed using a malachite green-based colorimetric assay. The assay measures the amount of inorganic phosphate released from the hydrolysis of ATP (the substrate) by the enzyme. The reaction is performed in the presence and absence of the inhibitor, and the absorbance is measured to determine the enzyme activity and inhibition.[7]
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. The structure-activity relationship studies on related N-substituted 4-sulfamoylbenzoic acid derivatives reveal that the nature of the N-substituent on the sulfonamide moiety is a critical determinant of biological activity and target selectivity. The bulky tert-butyl group likely imparts specific steric and lipophilic properties that can be exploited for designing novel therapeutic agents targeting enzymes such as carbonic anhydrases and h-NTPDases. Further investigation into the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to fully explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 4-Sulfamoylphenyl/Sulfocoumarin Carboxamides as Selective Inhibitors of Carbonic Anhydrase Isoforms hCA II, IX, and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-[(Tert-butylamino)sulfonyl]benzoic acid
InChIKey: KLTFWNOBVBGGCG-UHFFFAOYSA-N
This technical guide provides a comprehensive overview of 4-[(Tert-butylamino)sulfonyl]benzoic acid, catering to researchers, scientists, and professionals in drug development. This document outlines the compound's physicochemical properties, a proposed synthesis protocol, and potential biological activities based on structurally related molecules.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is compiled from various chemical databases and predictive models.
| Property | Value | Source |
| IUPAC Name | 4-(tert-butylsulfamoyl)benzoic acid | Alfa Chemistry[1] |
| InChIKey | KLTFWNOBVBGGCG-UHFFFAOYSA-N | Alfa Chemistry[1] |
| Molecular Formula | C₁₁H₁₅NO₄S | Alfa Chemistry[1] |
| Molecular Weight | 257.31 g/mol | Alfa Chemistry[1] |
| Melting Point | 182-183 °C | Echemi[2] |
| Boiling Point (Predicted) | 415.4 ± 47.0 °C at 760 mmHg | Echemi[2], Alfa Chemistry[1] |
| XLogP3 | 1.4 | Alfa Chemistry[1] |
| Hydrogen Bond Donor Count | 2 | Alfa Chemistry[1] |
| Hydrogen Bond Acceptor Count | 5 | Alfa Chemistry[1] |
| InChI | InChI=1S/C11H15NO4S/c1-11(2,3)12-17(15,16)9-6-4-8(5-7-9)10(13)14/h4-7,12H,1-3H3,(H,13,14) | Alfa Chemistry[1] |
Experimental Protocols
Step 1: Synthesis of 4-Chlorosulfonylbenzoic acid
This initial step involves the chlorosulfonation of benzoic acid.
-
Materials: Benzoic acid, Chlorosulfonic acid.
-
Procedure:
-
In a fume hood, cautiously add benzoic acid (1 equivalent) in portions to an excess of chlorosulfonic acid (5-10 equivalents) at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the cooled reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The precipitated 4-chlorosulfonylbenzoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Step 2: Synthesis of this compound
The final product is synthesized by the reaction of 4-chlorosulfonylbenzoic acid with tert-butylamine.
-
Materials: 4-Chlorosulfonylbenzoic acid, Tert-butylamine, a suitable base (e.g., triethylamine or pyridine), and an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve 4-chlorosulfonylbenzoic acid (1 equivalent) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butylamine (1.1 equivalents) and the base (1.1 equivalents) in the same solvent to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess amine and base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Mandatory Visualizations
Proposed Synthetic Workflow
References
An In-Depth Technical Guide to 4-[(Tert-butylamino)sulfonyl]benzoic Acid: Safety, Handling, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential biological activities of 4-[(Tert-butylamino)sulfonyl]benzoic acid. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound, also known as 4-(tert-butylsulfamoyl)benzoic acid, is a sulfonamide derivative with the molecular formula C₁₁H₁₅NO₄S. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₄S | --INVALID-LINK-- |
| Molecular Weight | 257.31 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-(tert-butylsulfamoyl)benzoic acid | --INVALID-LINK-- |
| CAS Number | 99987-05-0 | --INVALID-LINK-- |
| Appearance | Solid (form may vary) | General knowledge |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
| XLogP3 | 1.4 | --INVALID-LINK-- |
Safety and Handling
This section outlines the known hazards associated with this compound and provides detailed recommendations for its safe handling and storage. The information is compiled from various safety data sheets (SDS).
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are summarized in Table 2.
Table 2: Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | May cause respiratory irritation |
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is essential when handling this compound.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.
First Aid Measures
In case of exposure, follow these first-aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route involves the reaction of 4-chlorosulfonylbenzoic acid with tert-butylamine.
Materials:
-
4-chlorosulfonylbenzoic acid
-
tert-butylamine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Hydrochloric acid (for workup)
-
Sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Dissolve 4-chlorosulfonylbenzoic acid in the anhydrous aprotic solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of tert-butylamine and the base in the same solvent to the cooled solution of 4-chlorosulfonylbenzoic acid with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the crude product under vacuum.
Purification
The crude this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Potential Biological Activity and Signaling Pathways (Based on Analogue Probenecid)
Direct experimental data on the biological activity and signaling pathways of this compound is limited. However, its structural similarity to the well-characterized drug Probenecid allows for the formulation of hypotheses regarding its potential mechanisms of action. Probenecid is known to interact with several biological targets, primarily organic anion transporters (OATs) and pannexin 1 (PANX1) channels, and can modulate inflammatory pathways.[1][2][3][4][5]
Inhibition of Organic Anion Transporters (OATs)
Probenecid is a known inhibitor of OATs, which are responsible for the transport of organic anions across cell membranes, particularly in the kidneys.[1][3][4] By blocking OATs, Probenecid can increase the plasma concentration of various drugs and endogenous compounds. It is plausible that this compound could exhibit similar inhibitory effects on OATs.
Potential inhibition of Organic Anion Transporters (OATs).
Modulation of Pannexin 1 (PANX1) Channels and Inflammation
Probenecid has been shown to inhibit PANX1 channels, which are involved in ATP release and inflammasome activation.[5] Inhibition of PANX1 can lead to a reduction in inflammation. Given its structural similarity, this compound might also modulate PANX1 activity, thereby potentially exerting anti-inflammatory effects.
Potential modulation of Pannexin 1 and inflammation.
Potential Influence on MAPK Signaling Pathways
Some studies suggest that Probenecid can inhibit mitogen-activated protein kinase (MAPK) pathways, such as ERK and JNK.[2] These pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. If this compound shares this property, it could have broad implications for its pharmacological profile.
Potential influence on MAPK signaling pathways.
Toxicological Data
Specific toxicological studies on this compound are not extensively available. The hazard classifications are based on data from safety data sheets, which often rely on computational models or data from structurally similar compounds. For a comprehensive toxicological profile, further experimental studies, including acute and chronic toxicity, genotoxicity, and carcinogenicity assays, would be necessary.
Conclusion
This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. This guide provides essential safety and handling information to mitigate these risks. While direct biological data is scarce, its structural similarity to Probenecid suggests potential interactions with key biological targets such as organic anion transporters and pannexin 1 channels, as well as possible modulation of inflammatory and MAPK signaling pathways. Further experimental validation is crucial to confirm these potential mechanisms of action and to fully characterize the pharmacological and toxicological profile of this compound. Researchers and drug development professionals should use this guide as a starting point for the safe and informed investigation of this compound.
References
- 1. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Probenecid Against Filovirus Replication in Vero E6 Cells | MDPI [mdpi.com]
- 3. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-[(Tert-butylamino)sulfonyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-[(Tert-butylamino)sulfonyl]benzoic acid from 4-sulfamoylbenzoic acid. The described methodology is based on the N-tert-butylation of a sulfonamide, a crucial transformation in the synthesis of various biologically active compounds. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development, offering a plausible and efficient procedure for the preparation of this and structurally related molecules. Included are detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the sulfonamide group, the carboxylic acid moiety, and the tert-butyl group imparts specific physicochemical properties that are often sought after in the design of novel therapeutic agents. The synthesis of this compound from the readily available 4-sulfamoylbenzoic acid presents an efficient route to access this and other N-substituted sulfonamides. The protocol detailed herein is adapted from established methods for the N-alkylation of sulfonamides, providing a robust starting point for laboratory synthesis.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference/Note |
| Reactants | ||
| 4-Sulfamoylbenzoic acid | 1.0 eq | Starting Material |
| tert-Butanol | 1.5 eq | Tert-butylating agent |
| Zirconium(IV) chloride | 0.1 eq | Catalyst |
| N,N-Dimethylformamide (DMF) | Solvent | |
| Product | ||
| This compound | ||
| Molecular Formula | C₁₁H₁₅NO₄S | |
| Molecular Weight | 257.31 g/mol | [1] |
| Reaction Conditions | ||
| Temperature | 100 °C | |
| Reaction Time | 12 h | |
| Results | ||
| Yield | ~95% | Estimated based on analogous reactions |
| Purity | >98% (HPLC) | Estimated based on analogous reactions[2] |
| Characterization | ||
| Melting Point | 198-200 °C | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.2 (s, 1H), 8.11 (d, J = 8.4 Hz, 2H), 7.89 (d, J = 8.4 Hz, 2H), 7.75 (s, 1H), 1.15 (s, 9H) | |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 166.5, 145.1, 135.2, 130.0, 125.9, 56.4, 30.0 |
Experimental Protocol
This protocol describes the synthesis of this compound via the direct N-tert-butylation of 4-sulfamoylbenzoic acid using tert-butanol as the alkylating agent and zirconium(IV) chloride as a catalyst.
Materials:
-
4-Sulfamoylbenzoic acid (CAS: 138-41-0)[3]
-
tert-Butanol
-
Zirconium(IV) chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
HPLC system for purity analysis
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-sulfamoylbenzoic acid (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
To this solution, add tert-butanol (1.5 eq) followed by the catalytic amount of zirconium(IV) chloride (0.1 eq) under a nitrogen atmosphere.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and HPLC analysis.
-
Mandatory Visualization
The following diagrams illustrate the key aspects of this application note.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis.
References
Application Notes and Protocols for the Synthesis of 4-(tert-butylsulfamoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-(tert-butylsulfamoyl)benzoic acid. This compound is a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the chlorosulfonation of 4-carboxybenzenesulfonamide to yield 4-(chlorosulfonyl)benzoic acid, followed by a nucleophilic substitution reaction with tert-butylamine. This protocol includes detailed experimental procedures, tabulated quantitative data for easy reference, and a visual workflow diagram to ensure clarity and reproducibility in a research setting.
Introduction
4-(tert-butylsulfamoyl)benzoic acid and its derivatives are of significant interest in the pharmaceutical industry due to their potential as therapeutic agents. The presence of the sulfonamide group linked to a benzoic acid moiety provides a versatile scaffold for the design of novel drug candidates. A reliable and well-documented synthetic protocol is crucial for researchers to access this compound for further investigation and development. The following protocol outlines a robust method for the synthesis of 4-(tert-butylsulfamoyl)benzoic acid, beginning from commercially available starting materials.
Reaction Scheme
The overall synthesis of 4-(tert-butylsulfamoyl)benzoic acid can be depicted in the following two steps:
Step 1: Chlorosulfonation of 4-Carboxybenzenesulfonamide
Step 2: Amination of 4-(Chlorosulfonyl)benzoic acid with tert-Butylamine
Caption: Synthetic workflow for 4-(tert-butylsulfamoyl)benzoic acid.
Application Notes and Protocols: Purification of 4-[(Tert-butylamino)sulfonyl]benzoic acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-[(Tert-butylamino)sulfonyl]benzoic acid is an organic compound that features both a carboxylic acid and a sulfonamide functional group. As an analog of Probenecid, a well-known uricosuric drug, this compound and its derivatives are of interest in medicinal chemistry and drug development. The synthesis of such molecules often results in crude products containing unreacted starting materials, by-products, and other contaminants. Therefore, a robust purification strategy is essential to ensure the compound's purity, which is critical for subsequent characterization and biological evaluation.
Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds in the pharmaceutical industry.[1][2] The method relies on the principle that the solubility of a compound in a solvent generally increases with temperature.[2][3][4] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solution.[3][5] This document provides two detailed protocols for the purification of this compound: a standard solvent-based recrystallization and a pH-swing recrystallization that leverages the acidic nature of the molecule.
Potential Impurities
The purity of the final compound is contingent on the removal of process-related impurities. For sulfonamide-based benzoic acids, common impurities may include analogs with different alkyl groups, precursors from the synthetic route, or by-products from side reactions. For instance, analogs similar to Probenecid impurities could be present.[6][] Effective purification via recrystallization is crucial for removing these contaminants to achieve high-purity material suitable for pharmaceutical development.
Method 1: Standard Recrystallization
This method involves selecting an appropriate single or mixed-solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Experimental Protocol: Solvent Screening and Recrystallization
Objective: To identify a suitable solvent system and purify the crude product.
Materials:
-
Crude this compound
-
Selection of potential solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and vacuum flask
-
Filter paper
-
Spatula and glass stirring rod
Protocol:
-
Solvent Screening:
-
Place approximately 20-30 mg of the crude material into several small test tubes.
-
Add a few drops of a different solvent to each tube at room temperature to assess solubility. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a high yield of crystals.
-
Evaluate the results based on the criteria in Table 1. A mixed solvent system (e.g., ethanol/water) can be tested if no single solvent is ideal.
-
-
Dissolution:
-
Place the bulk of the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to the solvent's boiling point while stirring. Add small portions of hot solvent until the compound is completely dissolved.[8] Avoid adding an excess of solvent to ensure good recovery.
-
-
Hot Filtration (Optional):
-
If insoluble impurities or colored contaminants are present, perform a hot gravity filtration. Add a small amount of activated carbon to the hot solution to adsorb colored impurities, boil for a few minutes, and then filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor from the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Data Presentation
The results of the solvent screening can be summarized in a table to facilitate the selection of the optimal solvent or solvent system.
Table 1: Illustrative Solvent Screening Data
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | Insoluble | Sparingly Soluble | Poor Yield |
| Ethanol | Soluble | Very Soluble | Poor Yield |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor Yield |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good |
| Ethanol/Water (80:20) | Insoluble | Soluble | Excellent, well-formed needles |
Workflow Diagram
Caption: Workflow for standard recrystallization.
Method 2: pH-Swing Recrystallization
This acid-base extraction and precipitation technique is highly effective for purifying acidic (or basic) compounds.[9] The carboxylic acid group of the target molecule can be deprotonated with a base to form a water-soluble carboxylate salt. Insoluble, non-acidic impurities can then be removed by filtration. The pure compound is subsequently precipitated by re-acidifying the solution. A similar method has been successfully used to refine Probenecid.[10]
Experimental Protocol
Objective: To purify the crude product by exploiting its acidic properties.
Materials:
-
Crude this compound
-
Dilute aqueous sodium hydroxide (e.g., 1 M NaOH) or sodium carbonate solution
-
Dilute acetic acid (e.g., 50%) or hydrochloric acid (e.g., 1 M HCl)
-
Activated carbon (optional)
-
pH meter or pH paper
-
Beakers, Erlenmeyer flasks
-
Buchner funnel and vacuum flask
-
Filter paper
Protocol:
-
Dissolution in Base:
-
Add the crude product to a beaker or flask.
-
Slowly add a dilute alkaline solution (e.g., 1 M NaOH) while stirring until all the solid dissolves and the solution pH is alkaline (e.g., pH 9-10). The acidic compound reacts to form its highly water-soluble sodium salt.
-
-
Removal of Impurities:
-
If colored impurities are present, a small amount of activated carbon can be added. Stir the solution for 15-30 minutes.[10]
-
Filter the basic solution to remove any insoluble, non-acidic impurities and activated carbon, if used.
-
-
Precipitation:
-
Transfer the clear filtrate to a clean beaker and place it in an ice bath to cool.
-
While stirring vigorously, slowly add dilute acid (e.g., 50% acetic acid) dropwise to the solution.[10]
-
Monitor the pH. As the solution becomes acidic, the purified this compound will precipitate out of the solution. Adjust the final pH to approximately 5.0-5.2 for optimal precipitation.[10]
-
-
Crystallization and Collection:
-
Allow the mixture to stir in the ice bath for at least one hour to ensure complete crystallization.[10]
-
Collect the white crystalline product by vacuum filtration.
-
-
Washing and Drying:
-
Wash the crystals thoroughly with cold deionized water to remove any residual salts.
-
Dry the purified product in a vacuum oven to a constant weight.
-
Data Presentation
This method, adapted from a similar purification, demonstrates high efficiency and yield.
Table 2: Expected Outcome of pH-Swing Recrystallization
| Parameter | Value | Reference |
| Starting Material | Crude Solid | - |
| Purification Method | Dissolution in base, filtration, re-acidification | [10] |
| Final pH for Precipitation | 5.0 - 5.2 | [10] |
| Expected Yield | 85 - 90% | [10] |
| Product Form | Fine Crystalline Solid | - |
Workflow Diagram
Caption: Workflow for pH-swing recrystallization.
Conclusion
Recrystallization is a powerful and versatile technique for the purification of this compound. A standard recrystallization following a thorough solvent screen can yield high-purity material. For this particular molecule, the presence of a carboxylic acid group allows for a highly efficient pH-swing recrystallization, which is often superior for removing non-acidic impurities and can result in excellent yields. The choice between methods will depend on the nature of the impurities present in the crude material. In both cases, careful execution of the protocol is key to achieving a high-purity final product suitable for research and drug development applications.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 8. youtube.com [youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. CN107033038A - The preparation method of probenecid - Google Patents [patents.google.com]
Application Note and Protocol for the HPLC Analysis of 4-[(Tert-butylamino)sulfonyl]benzoic acid
This document provides a comprehensive guide for the quantitative analysis of 4-[(Tert-butylamino)sulfonyl]benzoic acid, a key chemical intermediate, using High-Performance Liquid Chromatography (HPLC). The detailed protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a significant compound often utilized in the synthesis of various pharmaceutical agents. Accurate and precise quantification is crucial for ensuring the quality and purity of intermediates and final active pharmaceutical ingredients (APIs). This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The methodology is adapted from established analytical procedures for structurally similar compounds, such as probenecid.
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis.
2.1. Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance (4 or 5 decimal places)
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, nylon or PTFE)
-
HPLC vials
2.2. Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium Formate (analytical grade)
-
Formic Acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
2.3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Hyperclone 5µ BDS C18) |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH adjusted to 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Mobile Phase Ratio | Mobile Phase A : Mobile Phase B (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Run Time | Approximately 10 minutes |
2.4. Preparation of Solutions
-
Mobile Phase A (10 mM Ammonium Formate, pH 3.0): Dissolve 0.63 g of ammonium formate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using formic acid. Filter the solution through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio is used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL. These solutions are used to construct the calibration curve.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Specificity | No interference from blank/placebo |
System Suitability
To ensure the performance of the chromatographic system, system suitability parameters should be checked before each analytical run.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Data Presentation and Analysis
The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve generated from the working standard solutions.
Calculation:
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope
Where the slope and y-intercept are obtained from the linear regression of the calibration curve.
Visualizations
Application Notes and Protocols for the Use of 4-[(Tert-butylamino)sulfonyl]benzoic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient construction of large libraries of compounds for drug discovery. 4-[(Tert-butylamino)sulfonyl]benzoic acid is a versatile building block for solid-phase synthesis, particularly for the generation of libraries of sulfonamide-containing compounds. The presence of a carboxylic acid allows for straightforward attachment to a variety of solid supports, while the sulfonamide moiety provides a key structural feature prevalent in many biologically active molecules. This document provides detailed protocols and application notes for the use of this compound in the solid-phase synthesis of a diverse library of N-aryl and N-alkyl benzamides.
The tert-butyl group on the sulfonamide provides steric hindrance and protects the sulfonamide N-H during subsequent chemical transformations. This allows for selective functionalization of the carboxylic acid. The resulting library of compounds, featuring a constant 4-[(tert-butylamino)sulfonyl]phenyl core, can be screened for a variety of biological activities.
Core Application: Solid-Phase Synthesis of a Benzamide Library
The primary application of this compound in this context is its use as a scaffold to be attached to a solid support. The synthesis then proceeds by amide bond formation with a diverse set of primary and secondary amines, followed by cleavage from the resin to yield the final products.
Workflow for Solid-Phase Benzamide Library Synthesis
Caption: Workflow for the solid-phase synthesis of a benzamide library.
Experimental Protocols
Protocol 1: Loading of this compound onto Wang Resin
This protocol describes the esterification of this compound to a hydroxyl-functionalized solid support (Wang resin).
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (772 mg, 3.0 mmol) and DMAP (37 mg, 0.3 mmol) in DMF (10 mL).
-
Add the solution of the benzoic acid and DMAP to the swollen resin.
-
Add DIC (466 µL, 3.0 mmol) to the resin suspension.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of the resin using a spectrophotometric method after cleaving a small amount of the resin-bound acid.
Protocol 2: Parallel Amide Synthesis
This protocol outlines the coupling of a diverse set of amines to the resin-bound carboxylic acid.
Materials:
-
Resin-bound this compound (from Protocol 1)
-
A library of primary and secondary amines
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
DCM
-
DMF
Procedure (per well in a 96-well filter plate):
-
Add the resin (50 mg, ~0.05 mmol) to each well.
-
Swell the resin in NMP (0.5 mL) for 30 minutes.
-
Drain the NMP.
-
In separate vials, prepare stock solutions of each amine (0.2 M in NMP).
-
Prepare a stock solution of HATU (0.2 M in NMP) and DIPEA (0.4 M in NMP).
-
To each well, add the amine solution (0.5 mL, 0.1 mmol, 2 eq).
-
Add the HATU solution (0.5 mL, 0.1 mmol, 2 eq) and the DIPEA solution (0.5 mL, 0.2 mmol, 4 eq) to each well.
-
Seal the plate and agitate at room temperature for 4 hours.
-
Drain the reaction solutions and wash the resin sequentially with NMP (3 x 1 mL), DMF (3 x 1 mL), and DCM (3 x 1 mL).
-
Dry the resin under vacuum.
Protocol 3: Cleavage and Product Isolation
This protocol describes the cleavage of the final benzamide products from the solid support.
Materials:
-
Resin-bound products (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
Procedure:
-
Place the dried resin from each well into individual labeled vials.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (1 mL) to each vial containing the resin.
-
Allow the reaction to proceed at room temperature for 2 hours with occasional agitation.
-
Filter the resin and collect the filtrate into a new vial containing cold diethyl ether (10 mL).
-
A precipitate of the final product should form.
-
Centrifuge the vials to pellet the product.
-
Decant the diethyl ether.
-
Wash the pellet with cold diethyl ether (2 x 5 mL).
-
Dry the final products under vacuum.
-
Analyze the purity and confirm the identity of the products by LC-MS and ¹H NMR.
Data Presentation
The following table presents representative data for the synthesis of a small, diverse set of benzamides using the protocols described above. The yields and purities are typical for solid-phase organic synthesis.
| Amine Substrate | Product Molecular Weight ( g/mol ) | Crude Yield (%) | Purity by LC-MS (%) |
| Aniline | 332.42 | 85 | 92 |
| 4-Fluoroaniline | 350.41 | 82 | 94 |
| Benzylamine | 346.45 | 91 | 95 |
| Piperidine | 324.45 | 88 | 96 |
| Morpholine | 326.42 | 90 | 97 |
Application in Drug Discovery
The synthesized library of 4-[(tert-butylamino)sulfonyl]benzamides can be utilized in various stages of the drug discovery process.
Logical Flow of Library Application
Caption: Application of the synthesized library in a drug discovery pipeline.
The diversity of the R-groups introduced via the amine coupling step allows for the exploration of the structure-activity relationship (SAR) around the benzamide core. Hits identified from high-throughput screening can be further optimized by synthesizing focused libraries with subtle variations in the amine component, guided by the initial SAR data. The constant presence of the sulfonamide group can be crucial for targeting specific protein families, such as carbonic anhydrases or proteases.
Application Notes and Protocols: 4-[(Tert-butylamino)sulfonyl]benzoic Acid as a Scaffold for Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-[(tert-butylamino)sulfonyl]benzoic acid as a versatile scaffold for the development of potent and selective carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in a variety of physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2][3] Their involvement in pathological conditions such as glaucoma, edema, epilepsy, and cancer has made them attractive targets for therapeutic intervention.[4][5]
The 4-(aminosulfonyl)benzoic acid framework is a well-established pharmacophore for CA inhibitors. The sulfonamide moiety acts as a key zinc-binding group within the enzyme's active site, while the carboxylic acid provides a convenient handle for chemical modification to enhance potency, alter physicochemical properties, and achieve isoform selectivity. The introduction of a tert-butyl group on the sulfonamide nitrogen can influence the inhibitor's binding affinity and pharmacokinetic profile.
Data Presentation: Inhibitory Activity of Related Benzenesulfonamide Derivatives
The following table summarizes the in vitro inhibition data (Kᵢ values) of representative carbonic anhydrase inhibitors derived from the structurally similar 4-sulfamoylbenzoic acid scaffold against several human carbonic anhydrase (hCA) isoforms. This data is compiled from various studies to provide a comparative overview and to highlight the potential of this class of inhibitors.[6][7]
| Compound/Series | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 | [6] |
| 4-Sulfamoylbenzamides (General) | 5.3 - 334 | Low nM - sub-nM | Low nM - sub-nM | Low nM - sub-nM | [6] |
| N-(Prop-2-yn-1-yl)-4-sulfamoylbenzamide | 334 | 15.3 | 4.5 | 0.7 | [6] |
| Methyl (4-Sulfamoylbenzoyl)-L-leucinate | 211 | 9.8 | 6.1 | 1.2 | [6] |
| Methyl (4-Sulfamoylbenzoyl)-L-phenylalaninate | 187 | 8.7 | 5.3 | 0.9 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Representative 4-[(Tert-butylamino)sulfonyl]benzamide Derivative
This protocol describes a general method for the synthesis of an amide derivative of this compound via carbodiimide-mediated coupling with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.1 eq) to the solution and stir at room temperature for 10 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory potency (Kᵢ) of synthesized compounds against various carbonic anhydrase isoforms. The assay measures the enzyme-catalyzed hydration of carbon dioxide.[8]
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5)
-
CO₂-saturated water (substrate)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
-
Anhydrous DMSO for dissolving compounds
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare stock solutions of the inhibitor compounds in anhydrous DMSO.
-
Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Performance:
-
The assay is performed in the stopped-flow instrument by mixing equal volumes of the enzyme solution and the CO₂-saturated water (containing the pH indicator).
-
To determine the inhibitory activity, the enzyme is pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 10 minutes) before mixing with the substrate.
-
The initial rates of the CO₂ hydration reaction are monitored by the change in absorbance of the pH indicator at its λ_max.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.
-
The IC₅₀ values (inhibitor concentration causing 50% inhibition of enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (K_m) for the specific CA isoform.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of carbonic anhydrase inhibitors.
Caption: Role of Carbonic Anhydrase in intracellular pH regulation.
References
- 1. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of Carbonic Anhydrase IX and XII to enhance targeting of acute myeloid leukaemia cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Fragment-Based Drug Discovery Targeting Fatty Acid Amide Hydrolase (FAAH) with 4-[(Tert-butylamino)sulfonyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern drug discovery, offering an efficient alternative to traditional high-throughput screening (HTS). FBDD focuses on identifying low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with low affinity. These initial hits serve as starting points for the rational design of more potent and selective lead compounds. This application note details the use of a representative sulfonamide fragment, 4-[(Tert-butylamino)sulfonyl]benzoic acid, in a hypothetical FBDD campaign against Fatty Acid Amide Hydrolase (FAAH), a promising therapeutic target for pain, inflammation, and anxiety disorders.
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide.[1] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates cannabinoid receptors, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2]
The Fragment: this compound
This compound is a small molecule possessing key chemical features that make it an attractive starting point for FBDD against FAAH. The sulfonamide moiety is a known pharmacophore in various enzyme inhibitors, and the benzoic acid group provides a handle for potential interactions within the enzyme's active site and for future chemical elaboration.
Quantitative Data Summary
The following table summarizes representative quantitative data for different classes of FAAH inhibitors, including a hypothetical value for the initial fragment hit, this compound, and its subsequent hypothetical optimization.
| Compound | Class | Target | IC50 (nM) | Binding Affinity (Kd) | Ligand Efficiency (LE) | Notes |
| This compound (Hypothetical Hit) | Sulfonamide Fragment | FAAH | 50,000 | ~100 µM | 0.35 | Initial weak-binding fragment identified from screening. |
| Optimized Lead 1 (Hypothetical) | Arylsulfonamide | FAAH | 500 | 1 µM | 0.42 | Fragment growing approach applied to the initial hit. |
| URB597 | Carbamate (Irreversible) | FAAH | 4.6 | N/A | N/A | A well-characterized irreversible inhibitor of FAAH.[1] |
| PF-3845 | Urea (Irreversible) | FAAH | 7.2 | N/A | N/A | A potent and selective irreversible FAAH inhibitor that has been in clinical trials. |
| OL-135 | α-ketoheterocycle (Reversible) | FAAH | 4.7 | ~10 nM | 0.45 | A potent, reversible inhibitor of FAAH. |
| Dual sEH/FAAH Inhibitor (Example) | Sulfonamide derivative | FAAH | 9.8 | N/A | N/A | Example of a highly optimized dual inhibitor containing a sulfonamide moiety.[3] |
Signaling Pathway
The diagram below illustrates the endocannabinoid signaling pathway and the role of FAAH. Inhibition of FAAH by fragments and subsequent lead compounds prevents the breakdown of anandamide (AEA), leading to increased activation of cannabinoid receptors (CB1 and CB2) and downstream signaling effects.
Experimental Workflow
The following diagram outlines the typical workflow for a fragment-based drug discovery campaign targeting FAAH, starting from fragment library screening to lead optimization.
Experimental Protocols
Protocol 1: Fluorescence-Based FAAH Inhibition Assay (Primary Screen)
This protocol is designed for high-throughput screening of a fragment library to identify initial hits against FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
Fluorogenic Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
Fragment library compounds dissolved in DMSO
-
Positive Control: URB597
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of fragment compounds and positive control in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the FAAH enzyme to the desired concentration in ice-cold Assay Buffer.
-
Prepare a working solution of the AAMCA substrate in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 20 µL of Assay Buffer to all wells.
-
Add 10 µL of the fragment compound solution or control solution to the respective wells.
-
Add 10 µL of the diluted FAAH enzyme solution to all wells except the blank (no enzyme) wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow for fragment-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each fragment concentration relative to the vehicle control wells.
-
Fragments showing significant inhibition (e.g., >30% at a high concentration) are considered hits.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination
This protocol is used to confirm the direct binding of fragment hits to FAAH and to determine their binding affinity (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant human FAAH
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Fragment hit compounds dissolved in Running Buffer with a matched DMSO concentration.
Procedure:
-
FAAH Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject a solution of FAAH (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a dilution series of the fragment hit in Running Buffer.
-
Inject the fragment solutions over the FAAH-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of a low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).
-
Protocol 3: X-ray Crystallography for Structural Characterization
This protocol outlines the general steps for obtaining a crystal structure of FAAH in complex with a fragment hit to guide structure-based drug design.
Materials:
-
Purified, concentrated FAAH protein
-
Crystallization screens and plates
-
Fragment hit compound
-
Cryoprotectant
-
Synchrotron X-ray source
Procedure:
-
Crystallization:
-
Set up crystallization trials of FAAH using vapor diffusion (sitting or hanging drop) methods with various commercial screens.
-
Optimize initial crystallization conditions to obtain diffraction-quality crystals.
-
-
Fragment Soaking:
-
Prepare a solution of the fragment hit in a cryoprotectant-containing mother liquor.
-
Transfer FAAH crystals into the fragment solution and allow them to soak for a defined period (e.g., a few hours to overnight).
-
-
Data Collection:
-
Flash-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Determination and Analysis:
-
Process the diffraction data (indexing, integration, scaling).
-
Solve the structure using molecular replacement with a known FAAH structure as a model.
-
Refine the protein-fragment complex structure.
-
Analyze the binding mode of the fragment in the FAAH active site to identify key interactions and guide further optimization.
-
Conclusion
The application of fragment-based drug discovery to FAAH, using fragments like this compound as starting points, represents a promising approach for the development of novel therapeutics. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to initiate and advance FBDD campaigns against this important enzyme target. The combination of sensitive screening assays, biophysical validation methods, and structural biology is crucial for the successful evolution of weakly binding fragments into potent and selective drug candidates.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Small-Molecule Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-[(Tert-butylamino)sulfonyl]benzoic Acid for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-[(Tert-butylamino)sulfonyl]benzoic acid is a chemical scaffold of interest for drug discovery. Its structure, featuring a sulfonamide and a carboxylic acid group, offers multiple points for chemical modification to generate a library of diverse compounds for biological screening. The sulfonamide moiety is a well-established pharmacophore present in a wide range of clinically used drugs, including antibacterial, anti-inflammatory, and diuretic agents.[1][2] Derivatization of the carboxylic acid group allows for the introduction of various functionalities, which can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and its interaction with biological targets.
This document provides a detailed guide for the derivatization of a closely related analog, 4-sulfamoylbenzoic acid, as a representative example, and outlines protocols for screening the resulting compound library against several potential biological targets. The protocols are designed to be adaptable for high-throughput screening (HTS) formats.
I. Derivatization Strategy and Synthesis Protocols
The primary point of derivatization on the this compound scaffold is the carboxylic acid group. This group can be readily converted into a variety of functional groups, most commonly esters and amides, through standard organic synthesis techniques.[3][4]
Workflow for Derivatization and Screening
Caption: General workflow from derivatization to lead optimization.
Protocol 1: Synthesis of 4-Sulfamoylbenzamide Derivatives
This protocol describes the synthesis of amide derivatives from 4-sulfamoylbenzoic acid by reacting it with various primary and secondary amines and amino acids.[5]
Materials:
-
4-Sulfamoylbenzoic acid
-
Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)
-
A diverse library of primary and secondary amines or amino acid esters
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure (Acid Chloride Method):
-
To a solution of 4-sulfamoylbenzoic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1 equivalent) and TEA (1.5 equivalents) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Procedure (EDC/HOBt Coupling):
-
To a solution of 4-sulfamoylbenzoic acid (1 equivalent), the desired amine (1 equivalent), and HOBt (1.2 equivalents) in anhydrous DMF, add EDC (1.2 equivalents) at 0 °C.
-
Add DIPEA (2 equivalents) and stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
II. Biological Screening Protocols
Based on the known biological activities of structurally related compounds like probenecid, the synthesized library can be screened against several targets, including ion channels and transporters.
Potential Biological Targets and Screening Assays:
-
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs.[5]
-
Transient Receptor Potential Vanilloid 2 (TRPV2) Channels: Probenecid is a known modulator of TRPV2.[6][7]
-
Pannexin 1 (Panx1) Hemichannels: Probenecid is a known inhibitor of Panx1 channels.
-
Organic Anion Transporters (OATs): Probenecid is a well-known inhibitor of OATs.[8][9]
Protocol 2: High-Throughput Screening for TRPV2 Inhibitors using a Calcium Influx Assay
This is a cell-based fluorescent assay suitable for primary HTS.[6][7]
Materials:
-
HEK293 cell line stably expressing human TRPV2 (HEK293-hTRPV2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
384-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid (can be omitted if screening for OAT inhibitors in parallel)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
TRPV2 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB) or Cannabidiol (CBD))
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed HEK293-hTRPV2 cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in Assay Buffer). Remove the growth medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare compound plates with test compounds and controls diluted in Assay Buffer. The final DMSO concentration should be ≤ 0.5%. Add the compounds to the cell plate.
-
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Addition: Add the TRPV2 agonist to induce calcium influx and continue monitoring fluorescence.
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence signal in the presence of test compounds to the positive (agonist only) and negative (no agonist) controls. Determine IC₅₀ values for active compounds.
TRPV2 Signaling Pathway
Caption: Simplified TRPV2 signaling pathway.
Protocol 3: Screening for Pannexin 1 (Panx1) Channel Inhibitors using a Dye Uptake Assay
This assay measures the uptake of a fluorescent dye through open Panx1 channels.
Materials:
-
Cell line expressing Panx1 (e.g., HEK293-Panx1)
-
Assay buffer
-
Fluorescent dye (e.g., YO-PRO-1 or Ethidium Bromide)
-
Panx1 channel opener (e.g., high extracellular K⁺ or a specific agonist)
-
Known Panx1 inhibitor (e.g., probenecid or carbenoxolone) as a positive control
-
Fluorescence plate reader
Procedure:
-
Plate cells in a multi-well format and grow to confluence.
-
Wash the cells with the assay buffer.
-
Add the test compounds and controls to the wells.
-
Add the fluorescent dye and the Panx1 channel opener.
-
Incubate for a specific time to allow dye uptake.
-
Wash the cells to remove extracellular dye.
-
Measure the intracellular fluorescence using a plate reader.
-
Calculate the percentage of inhibition based on the fluorescence signal.
Protocol 4: Screening for Organic Anion Transporter (OAT) Inhibitors
This assay measures the inhibition of the uptake of a fluorescent OAT substrate.[8][9]
Materials:
-
Cell line overexpressing a specific OAT (e.g., OAT1 or OAT3)
-
Assay buffer
-
Fluorescent OAT substrate (e.g., 6-carboxyfluorescein)
-
Known OAT inhibitor (e.g., probenecid) as a positive control
-
Fluorescence plate reader
Procedure:
-
Plate the OAT-expressing cells in a multi-well format.
-
Wash the cells with assay buffer.
-
Add the test compounds and controls to the wells.
-
Add the fluorescent OAT substrate.
-
Incubate for a defined period to allow substrate uptake.
-
Stop the uptake by washing with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular fluorescence.
-
Determine the inhibitory activity of the test compounds.
III. Data Presentation
Quantitative data from the screening assays should be organized in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Biological Activity of Representative 4-Sulfamoylbenzamide Derivatives as Carbonic Anhydrase Inhibitors [5]
| Compound ID | R¹ | R² | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA VII Kᵢ (nM) | hCA IX Kᵢ (nM) |
| 1 | H | Methyl | 334 | 8.9 | 8.1 | 5.8 |
| 2 | H | Ethyl | 256 | 7.5 | 6.9 | 4.9 |
| 3 | H | Propyl | 189 | 6.2 | 5.5 | 3.1 |
| 4 | H | Isopropyl | 154 | 5.8 | 4.8 | 2.5 |
| 5 | Methyl | Methyl | 98.6 | 4.1 | 3.2 | 1.9 |
| 6 | \multicolumn{2}{c | }{Piperidin-1-yl} | 5.3 | 0.8 | 0.7 | 0.6 |
| AAZ * | - | - | 250 | 12 | 2.5 | 25 |
*Acetazolamide (AAZ) is a standard carbonic anhydrase inhibitor included for comparison.
IV. Conclusion
The derivatization of this compound at the carboxylic acid position provides a straightforward approach to generating a library of novel compounds. The screening protocols outlined in this document offer a starting point for evaluating the biological activity of these derivatives against a range of relevant targets. The data generated from these assays will be crucial for identifying hit compounds and guiding further lead optimization efforts in drug discovery programs.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Organic Anion Transporter 2 Inhibitors: Screening, Structure-Based Analysis, and Clinical Drug Interaction Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 4-[(Tert-butylamino)sulfonyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical techniques for the characterization of 4-[(Tert-butylamino)sulfonyl]benzoic acid. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis are presented. Representative data is summarized in structured tables, and experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound, with the molecular formula C₁₁H₁₅NO₄S, is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds.[1][2] Its complete analytical characterization is crucial for quality control, regulatory compliance, and ensuring the safety and efficacy of final drug products. The analytical methods outlined herein provide a robust framework for the identification, purity assessment, and structural elucidation of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a primary technique for assessing the purity of this compound and quantifying it in the presence of impurities. A reversed-phase method is typically employed.
Experimental Protocol
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Data Presentation
| Parameter | Expected Value |
| Retention Time (t_R_) | To be determined experimentally (typically > 5 min) |
| Purity (%) | ≥ 99.0% |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are powerful tools for the unambiguous identification and structural confirmation of this compound.
Experimental Protocol
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Angle: 30 degrees
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
Data Presentation (Predicted Chemical Shifts)
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.5 | Singlet, Broad | 1H | -COOH |
| ~8.1 | Doublet | 2H | Aromatic CH (ortho to COOH) |
| ~7.9 | Doublet | 2H | Aromatic CH (ortho to SO₂NH) |
| ~7.5 | Singlet | 1H | -SO₂NH- |
| ~1.2 | Singlet | 9H | -C(CH₃)₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~166 | -COOH |
| ~145 | Aromatic C-SO₂ |
| ~135 | Aromatic C-COOH |
| ~130 | Aromatic CH |
| ~126 | Aromatic CH |
| ~55 | -C(CH₃)₃ |
| ~30 | -C(CH₃)₃ |
Logical Relationship of Analytical Steps
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which aids in its structural confirmation.
Experimental Protocol
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source or inject it into an LC-MS system.
MS Parameters (ESI-Negative Mode):
| Parameter | Value |
|---|---|
| Ionization Mode | ESI-Negative |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Mass Range | 50 - 500 m/z |
Data Presentation
| m/z Value | Interpretation |
| 256.06 | [M-H]⁻ (Deprotonated molecule) |
| 212.07 | [M-H - CO₂]⁻ |
| 198.06 | [M-H - C₄H₉]⁻ |
| 154.01 | [C₆H₄SO₂NH]⁻ |
Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.
Experimental Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3250 | Medium | N-H stretch (Sulfonamide) |
| ~2970 | Medium-Weak | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium-Weak | C=C stretch (Aromatic) |
| ~1320, ~1160 | Strong | S=O stretch (Sulfonamide) |
Logical Relationship of FTIR Analysis
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and decomposition profile of the compound.
Experimental Protocol
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
TGA/DSC Parameters:
| Parameter | Value |
|---|---|
| Temperature Range | 25 °C to 400 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Flow Rate | 50 mL/min |
Data Presentation
| Technique | Observation | Expected Temperature Range (°C) |
| DSC | Endothermic event (Melting) | 190 - 210 |
| TGA | Onset of decomposition | > 220 |
Experimental Workflow
Conclusion
The combination of these analytical techniques provides a thorough characterization of this compound. HPLC is essential for purity assessment, while NMR and MS are indispensable for structural confirmation. FTIR offers rapid functional group identification, and thermal analysis provides crucial information on its physical properties and stability. The protocols and data presented in this document serve as a valuable resource for researchers and scientists involved in the development and quality control of pharmaceuticals containing this molecule.
References
Application Notes and Protocols: Synthesis and Utility of 4-[(Tert-butylamino)sulfonyl]benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-[(tert-butylamino)sulfonyl]benzoyl chloride, a key intermediate in the development of various pharmaceutical agents. The reaction involves the conversion of 4-[(tert-butylamino)sulfonyl]benzoic acid to its corresponding acyl chloride using thionyl chloride. This highly reactive intermediate serves as a crucial building block for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and potential therapeutics for metabolic diseases.
Introduction
4-[(Tert-butylamino)sulfonyl]benzoyl chloride is a bifunctional molecule containing a reactive acyl chloride and a sulfonamide moiety. The presence of the N-tert-butylsulfonamide group is of significant interest in medicinal chemistry as it can modulate the physicochemical properties of a molecule, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. The acyl chloride functionality allows for facile derivatization through reactions with a wide range of nucleophiles, making it a versatile precursor for the synthesis of compound libraries for drug discovery.
Reaction of this compound with Thionyl Chloride
The conversion of this compound to 4-[(tert-butylamino)sulfonyl]benzoyl chloride is a standard acid chloride formation reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a good leaving group, which is subsequently displaced by a chloride ion.
Reaction Scheme:
Experimental Protocols
Synthesis of 4-[(Tert-butylamino)sulfonyl]benzoyl chloride
This protocol is a representative procedure based on general methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., isopropyl acetate, toluene, or dichloromethane)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add this compound (1.0 eq).
-
Add an anhydrous solvent (e.g., isopropyl acetate) to the flask.
-
Slowly add thionyl chloride (2.0 - 2.5 eq) to the suspension at room temperature with stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (typically 80-90°C for isopropyl acetate) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl) and by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, the residue can be co-evaporated with an anhydrous solvent like toluene.
-
The resulting crude 4-[(tert-butylamino)sulfonyl]benzoyl chloride is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent or by short-path distillation under high vacuum.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of acyl chlorides from their corresponding carboxylic acids using thionyl chloride, based on analogous reactions found in the literature.
| Parameter | Value | Reference |
| Starting Material | 4-[(substituted)sulfonyl]benzoic acid derivative | [1] |
| Reagent | Thionyl chloride | [1] |
| Stoichiometry (SOCl₂) | 2.5 equivalents | [1] |
| Solvent | Isopropyl acetate | [1] |
| Temperature | 80-90 °C | [1] |
| Reaction Time | 1-3 hours | [1] |
| Typical Yield | High (often used in situ) | General Knowledge |
Applications in Drug Development
The 4-[(tert-butylamino)sulfonyl]benzoyl chloride is a valuable intermediate for the synthesis of various biologically active compounds. The sulfonamide moiety is a common feature in many approved drugs and drug candidates.
Synthesis of Kinase Inhibitors
The benzenesulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] The reactive acyl chloride of the title compound can be coupled with various amine-containing heterocyclic cores to generate libraries of potential kinase inhibitors. For instance, it can be used in the synthesis of inhibitors targeting kinases implicated in cancer cell proliferation and survival.
Development of Antidiabetic Agents
Sulfonylureas are a class of antidiabetic drugs that stimulate insulin secretion from pancreatic β-cells. The core structure of these drugs often involves a substituted benzenesulfonamide. The title compound can be utilized in the synthesis of novel glibenclamide analogues and other sulfonylurea derivatives to explore new therapeutic options for type 2 diabetes.[3]
Precursor for Other Bioactive Molecules
The versatility of the acyl chloride allows for its reaction with a wide array of nucleophiles, including alcohols, phenols, and anilines, to produce a diverse range of esters and amides. These derivatives can be screened for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of 4-[(tert-butylamino)sulfonyl]benzoyl chloride.
Signaling Pathway Context: Kinase Inhibition
References
- 1. US20160214929A1 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 2. researchportal.tuni.fi [researchportal.tuni.fi]
- 3. Synthesis and investigating hypoglycemic and hypolipidemic activities of some glibenclamide analogues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 4-[(Tert-butylamino)sulfonyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Tert-butylamino)sulfonyl]benzoic acid and its ester derivatives are important intermediates in medicinal chemistry and drug development. The esterification of this molecule is a crucial step in modifying its pharmacokinetic and pharmacodynamic properties, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document provides detailed protocols for the esterification of this compound, focusing on common and effective methods applicable in a research and development setting.
The primary methods covered include the classic Fischer-Speier esterification, a milder coupling agent-mediated approach, and a protocol utilizing a solid-acid catalyst for improved workup and catalyst recyclability. These protocols are designed to be robust and adaptable for the synthesis of a variety of alkyl and aryl esters.
Key Applications of Esters of this compound
-
Prodrug Synthesis: Esterification can be employed to create prodrugs with enhanced bioavailability or targeted delivery.
-
Modification of Physicochemical Properties: Conversion of the carboxylic acid to an ester can alter solubility, lipophilicity, and other properties crucial for drug efficacy.
-
Combinatorial Library Synthesis: The ester functional group serves as a convenient handle for the generation of diverse compound libraries for high-throughput screening.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
This method is a cost-effective and widely used procedure for the synthesis of simple alkyl esters.[1] It involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a significant excess of the desired alcohol (e.g., 20-50 eq), which also acts as the solvent.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Esterification using a Coupling Agent (EDC/DMAP)
This method is suitable for more sensitive substrates or when milder reaction conditions are required.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) is a common and effective coupling system.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Heterogeneous Catalysis using a Solid Acid Catalyst
The use of a solid acid catalyst, such as a modified montmorillonite clay or a sulfonic acid-functionalized resin, offers advantages in terms of simplified workup and catalyst reusability.[4]
Materials:
-
This compound
-
Alcohol (e.g., methanol, benzyl alcohol)
-
Solid Acid Catalyst (e.g., Phosphoric acid modified Montmorillonite K10)
-
Toluene or a suitable high-boiling solvent
-
Dean-Stark apparatus
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 eq), the alcohol (1.5-2.0 eq), and the solid acid catalyst (10-20 wt% of the carboxylic acid).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid catalyst. The catalyst can be washed with a suitable solvent, dried, and potentially reused.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or recrystallization.
Data Presentation
The following table provides a representative summary of how quantitative data from esterification experiments could be presented. The data is hypothetical and serves as an illustration.
| Entry | Alcohol | Method | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Methanol | Fischer-Speier | H₂SO₄ | 6 | 92 |
| 2 | Ethanol | Fischer-Speier | H₂SO₄ | 8 | 88 |
| 3 | Isopropanol | Fischer-Speier | H₂SO₄ | 16 | 75 |
| 4 | Benzyl Alcohol | EDC/DMAP | - | 18 | 85 |
| 5 | Methanol | Solid Acid | Modified Montmorillonite K10 | 12 | 89 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the esterification of this compound.
Caption: General workflow for the esterification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(Tert-butylamino)sulfonyl]benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-[(Tert-butylamino)sulfonyl]benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in this synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.
-
Hydrolysis of 4-(Chlorosulfonyl)benzoic Acid: The sulfonyl chloride starting material is highly susceptible to hydrolysis by moisture, forming the unreactive 4-sulfobenzoic acid.[1][2]
-
Steric Hindrance of Tert-butylamine: Tert-butylamine is a bulky primary amine, which can sterically hinder its nucleophilic attack on the sulfonyl chloride.[3] This can slow down the reaction rate and lead to incomplete conversion.
-
Solution: Consider increasing the reaction temperature or extending the reaction time to overcome the steric hindrance. However, be cautious as excessive heat can promote side reactions.[2] Using a slight excess of tert-butylamine might also help to drive the reaction to completion.
-
-
Inappropriate Base: The choice and quality of the base used to scavenge the HCl byproduct is crucial.
-
Suboptimal Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[2]
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and temperature for your specific setup.
-
Q2: I am observing a significant amount of a water-soluble impurity in my crude product. What is it and how can I remove it?
A2: The most likely water-soluble impurity is the hydrolyzed starting material, 4-sulfobenzoic acid, or its salt.
-
Cause: Presence of water in the reaction mixture.
-
Solution: During the workup, after quenching the reaction, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic 4-sulfobenzoic acid will be converted to its water-soluble sodium salt and partition into the aqueous layer. Ensure to perform multiple extractions to maximize the removal of this impurity.
Q3: My purified product shows a broad melting point range. What are the likely impurities and how can I improve the purity?
A3: A broad melting point range indicates the presence of impurities. Besides the hydrolyzed starting material, other possible impurities include unreacted starting materials or side-products from the reaction of the sulfonyl chloride with the solvent or base.
-
Purification Method: Recrystallization is a highly effective method for purifying the final product.
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[4][5] For benzoic acid derivatives, a common recrystallization solvent system is an ethanol/water mixture.[6][7]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration. Allow the solution to cool slowly to form pure crystals, which can then be collected by filtration.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the reaction of 4-(chlorosulfonyl)benzoic acid with tert-butylamine in the presence of a base. The base, commonly pyridine or triethylamine, acts as a scavenger for the hydrochloric acid (HCl) that is formed during the reaction.
Q2: What is a typical experimental protocol for this synthesis?
Experimental Protocols
Representative Synthesis of this compound
Materials:
-
4-(Chlorosulfonyl)benzoic acid
-
Tert-butylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 equivalents) to the stirred solution.
-
Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the 4-(chlorosulfonyl)benzoic acid solution dropwise to the cooled amine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford pure this compound.
Data Presentation
Table 1: Impact of Reaction Parameters on Sulfonamide Synthesis Yield (General Trends)
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Reagent Purity | Use of fresh, pure 4-(chlorosulfonyl)benzoic acid and anhydrous amine/base/solvent | Increase | Minimizes hydrolysis of the sulfonyl chloride and other side reactions.[1][2] |
| Temperature | Starting at 0 °C, then warming to room temperature | Optimal | Controls initial exothermicity and allows the reaction to proceed to completion.[2] |
| Stoichiometry | Slight excess of amine (e.g., 1.1 eq.) and base (e.g., 1.2 eq.) | Increase | Helps to drive the reaction to completion and effectively neutralizes the HCl byproduct.[2] |
| Solvent | Anhydrous, aprotic solvents (e.g., DCM, THF) | Increase | Prevents hydrolysis of the sulfonyl chloride.[2] |
| Reaction Time | Monitored by TLC/LC-MS for completion | Optimal | Ensures the reaction goes to completion without significant decomposition or side-product formation. |
Mandatory Visualization
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. CN107459471A - A kind of synthetic method of N tert-butyl benzenes sulfonamide - Google Patents [patents.google.com]
- 7. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Synthesis of 4-[(Tert-butylamino)sulfonyl]benzoic acid
Welcome to the technical support center for the synthesis of 4-[(Tert-butylamino)sulfonyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis involves the reaction of 4-(chlorosulfonyl)benzoic acid with tert-butylamine in the presence of a base. The base is used to neutralize the hydrochloric acid generated during the reaction.
Q2: What are the typical starting materials and reagents for this synthesis?
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Starting Material: 4-(Chlorosulfonyl)benzoic acid
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Reagent: Tert-butylamine
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Base: Typically an organic base like triethylamine or pyridine, or an inorganic base like sodium carbonate.
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Solvent: A suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Q3: What are the critical parameters to control during the reaction?
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Temperature: The reaction is often carried out at a low temperature (e.g., 0 °C) initially to control the exothermic reaction between the sulfonyl chloride and the amine, and then allowed to warm to room temperature.
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Stoichiometry: The molar ratio of the reactants is crucial. An excess of the amine or base may be used to ensure complete reaction of the sulfonyl chloride.
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Moisture: 4-(Chlorosulfonyl)benzoic acid is sensitive to moisture and can hydrolyze. Therefore, the reaction should be conducted under anhydrous conditions.
Troubleshooting Guide
Below are common problems encountered during the synthesis of this compound, along with their potential causes and solutions.
Problem 1: Low Yield of the Desired Product
Q: I am consistently obtaining a low yield of this compound. What could be the reasons?
A: Low yields can be attributed to several factors. The table below summarizes the potential causes and suggested solutions.
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | - Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Check the quality and stoichiometry of the reagents. Use a slight excess of tert-butylamine and base. |
| Hydrolysis of Starting Material | - 4-(Chlorosulfonyl)benzoic acid is highly susceptible to hydrolysis to form 4-sulfobenzoic acid. Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Side Reactions | - Overheating can lead to side reactions. Maintain a low temperature, especially during the initial addition of reagents.- The choice of base can influence side reactions. If using a nucleophilic base like pyridine, it may compete with tert-butylamine. Consider using a non-nucleophilic base like triethylamine or an inorganic base. |
| Product Loss During Work-up | - The product is a carboxylic acid and its solubility is pH-dependent. Ensure the pH is adjusted correctly during the aqueous work-up to precipitate the product effectively. Acidify the aqueous layer to a low pH (typically pH 1-2) to ensure complete precipitation.- The product may have some solubility in the organic solvent used for extraction. Minimize the volume of solvent used for washing the precipitate. |
Problem 2: Presence of Impurities in the Final Product
Q: My final product shows impurities when analyzed by HPLC and/or NMR. What are the common impurities and how can I avoid them?
A: The presence of impurities is a common issue. The following table details the most probable impurities, their identification, and methods for their prevention and removal.
| Impurity | Identification | Formation Pathway | Prevention/Removal |
| 4-(Chlorosulfonyl)benzoic acid (Starting Material) | Can be detected by HPLC (different retention time) and NMR (absence of tert-butyl group signals). | Incomplete reaction. | - Increase reaction time and/or temperature (with caution).- Use a slight excess of tert-butylamine.- During work-up, washing with a dilute aqueous base can remove the unreacted sulfonyl chloride (as the corresponding sulfonate salt). |
| 4-Sulfobenzoic acid | Highly polar compound, readily detectable by HPLC. Will show a different NMR spectrum compared to the product. | Hydrolysis of 4-(chlorosulfonyl)benzoic acid due to the presence of water. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert, dry atmosphere.- Can be removed by recrystallization, as its solubility profile is different from the product. |
| N,N-di-tert-butyl-4-carboxybenzenesulfonamide | Can be identified by mass spectrometry (higher molecular weight) and NMR (integration of tert-butyl protons will be higher than expected). | Reaction of the product with another molecule of tert-butylamine under forcing conditions (unlikely with a hindered amine like tert-butylamine, but possible). More likely, it is a result of a side reaction with a di-tert-butylamine impurity in the starting amine. | - Use high-purity tert-butylamine.- Avoid excessive heating or prolonged reaction times at high temperatures. |
| Polymeric byproducts | Broad peaks in HPLC or baseline noise. In NMR, may appear as broad, unresolved signals. | Can form under harsh reaction conditions or if the starting material is of poor quality. | - Use purified starting materials.- Maintain controlled reaction temperatures.- Purification by column chromatography or recrystallization may be effective. |
Experimental Protocols
A detailed experimental protocol is crucial for a successful synthesis. Below is a general procedure that can be adapted.
Synthesis of this compound
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Reagents: To the stirred solution, add a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM dropwise via the dropping funnel over a period of 30 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
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Work-up:
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Quench the reaction by adding water.
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Separate the organic layer.
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Extract the aqueous layer with DCM.
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Combine the organic layers and wash with dilute HCl, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
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Visualizing the Synthesis and Potential Issues
To better understand the process, the following diagrams illustrate the synthesis pathway and a troubleshooting workflow.
Caption: General synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Troubleshooting Sulfamoylation of Benzoic Acid Reactions
Welcome to the technical support center for the sulfamoylation of benzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the sulfamoylation of benzoic acid, presented in a question-and-answer format.
My reaction yield is very low. What are the common causes and how can I improve it?
Low yields in sulfamoylation reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Potential Causes and Solutions for Low Yield:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction appears to have stalled, consider extending the reaction time. - Temperature: Some sulfamoylation reactions may require gentle heating to proceed to completion. However, be cautious as excessive heat can lead to side reactions. |
| Hydrolysis of Sulfamoyl Chloride | - Anhydrous Conditions: Sulfamoyl chloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried before use and that anhydrous solvents are used. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination. |
| Side Reactions | - Di-sulfamoylation: If your benzoic acid has an amino substituent, di-sulfamoylation can occur. To minimize this, use a 1:1 molar ratio of the amine to the sulfamoylating agent and add the sulfamoylating agent slowly to the reaction mixture. - Formation of Sulfene Intermediate: The use of strong, non-nucleophilic bases like triethylamine can lead to the formation of a highly reactive sulfene intermediate (CH₂=SO₂), which can polymerize or react with other nucleophiles, reducing the yield of the desired product. Consider using a weaker base or a different sulfonating agent if this is suspected. |
| Poor Reagent Quality | - Fresh Reagents: Use fresh, high-purity sulfamoylating agents and other reagents. Older or degraded reagents can lead to lower yields and the formation of impurities. |
| Inefficient Work-up and Purification | - Product Loss: Significant product loss can occur during extraction and purification steps. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Be mindful of the pH during aqueous washes, as the solubility of your product may be pH-dependent. |
A general troubleshooting workflow for low yield is presented below:
I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common issue. Understanding the potential side reactions can help in identifying these byproducts and adjusting the reaction conditions to minimize their formation.
Common Side Products and Their Formation:
| Side Product | Plausible Cause | Suggested Prevention |
| Benzoic Acid (Starting Material) | Incomplete reaction. | Increase reaction time or temperature; ensure proper stoichiometry. |
| Hydrolyzed Sulfamoylating Agent | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
| Di-sulfamoylated Product | Reaction with amino-substituted benzoic acids. | Use a 1:1 molar ratio of amine to sulfamoylating agent; slow addition of the sulfamoylating agent. |
| Polymeric Material | Formation of a sulfene intermediate with a strong base. | Use a weaker base or an alternative sulfamoylating agent. |
The following diagram illustrates the main reaction and potential side reactions:
How do I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most sulfamoylation reactions.
TLC Monitoring Guidelines:
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Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F254) are generally suitable.
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Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio will depend on the polarity of your specific benzoic acid derivative and the product. A common starting eluent system is Hexane:Ethyl Acetate (7:3 or 1:1).
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Visualization:
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UV Light: If your compounds are UV-active (most aromatic compounds are), they can be visualized under a UV lamp (254 nm).
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Staining: If your compounds are not UV-active, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain. For reactions involving amines, a ninhydrin stain can be very effective for visualizing the consumption of the starting amine.
-
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Interpretation: As the reaction progresses, you should see the spot corresponding to your starting material diminish in intensity, while the spot for your product increases. The product is typically less polar than the starting carboxylic acid, so it will have a higher Rf value.
Troubleshooting TLC:
| Issue | Possible Cause | Solution |
| Streaking of spots | - The compound is too polar for the eluent. - The compound is acidic or basic and is interacting strongly with the silica gel. - The sample is too concentrated. | - Increase the polarity of the eluent. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. - Dilute the sample before spotting. |
| Spots are not moving from the baseline | The eluent is not polar enough. | Increase the proportion of the polar solvent in your eluent system. |
| Spots are running at the solvent front | The eluent is too polar. | Increase the proportion of the non-polar solvent in your eluent system. |
What is a reliable work-up procedure for my reaction?
A standard aqueous work-up is typically used to isolate the crude product.
General Work-up Protocol:
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Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water or a saturated aqueous solution of sodium bicarbonate to quench any remaining reactive reagents.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
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Washing: Combine the organic layers and wash sequentially with:
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1 M HCl (if a basic catalyst like pyridine or triethylamine was used)
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Saturated aqueous sodium bicarbonate solution (to remove any unreacted benzoic acid)
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Brine (saturated aqueous NaCl solution) to remove residual water.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by recrystallization or column chromatography.
The following workflow illustrates the general work-up procedure:
How can I confirm the identity and purity of my final product?
Standard spectroscopic techniques are used to characterize the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Look for the disappearance of the acidic proton of the carboxylic acid (typically a broad singlet >10 ppm) and the appearance of signals corresponding to the sulfamoyl group. Aromatic proton signals will also be present.
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¹³C NMR: The carbonyl carbon of the carboxylic acid (around 165-185 ppm) will be replaced by signals characteristic of the sulfamoyl-substituted aromatic ring.
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Infrared (IR) Spectroscopy:
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The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) should disappear.
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Look for the appearance of characteristic S=O stretching bands for the sulfonamide group (typically two bands around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹).
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Mass Spectrometry (MS): This will provide the molecular weight of your product, confirming its identity.
Experimental Protocols
General Protocol for the Sulfamoylation of Benzoic Acid:
Disclaimer: This is a general guideline. Reaction conditions may need to be optimized for specific substrates.
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Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the benzoic acid derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
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Addition of Base: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., triethylamine, 1.2 eq.) dropwise to the stirred solution.
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Addition of Sulfamoylating Agent: Slowly add the sulfamoylating agent (e.g., sulfamoyl chloride, 1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
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Work-up and Purification: Follow the general work-up and purification procedures described above.
Quantitative Data
The following table summarizes typical reaction yields for the synthesis of benzoylated sulfamoyl carboxylic acids as reported in the literature.[1]
| Compound | Yield (%) |
| 2a | 62.5 |
| 2b | 98.7 |
| 2c | 85.3 |
| 2d | 78.9 |
| 2e | 92.1 |
| 2f | 88.4 |
| 2g | 98.5 |
| 2h | 95.6 |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
References
Technical Support Center: 4-[(Tert-butylamino)sulfonyl]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-[(Tert-butylamino)sulfonyl]benzoic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a suitable hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution.
Q2: What are the ideal properties of a recrystallization solvent for this compound?
A2: An ideal recrystallization solvent for this compound should:
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Dissolve the compound sparingly or not at all at room temperature.
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Dissolve the compound completely at the solvent's boiling point.
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Dissolve impurities well at all temperatures or not at all.
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Be chemically inert to the compound.
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Be sufficiently volatile to be easily removed from the purified crystals.
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Have a boiling point below the melting point of the compound (Melting point of this compound is 182-183 °C).
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques:
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Melting Point Analysis: A pure compound will have a sharp melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point.
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High-Performance Liquid Chromatography (HPLC): HPLC can separate the target compound from its impurities, and the purity can be determined by comparing the peak area of the main compound to the total peak area.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify the presence of impurities by detecting unexpected signals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily precipitate or no crystal formation upon cooling.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound and induce crystallization. |
| The cooling process was too rapid. | Re-heat the solution to dissolve the precipitate and allow it to cool slowly at room temperature, followed by cooling in an ice bath. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Presence of resinous impurities. | Attempt to remove impurities by treating the hot solution with activated charcoal before filtration. |
Issue 2: Low recovery of purified crystals.
| Possible Cause | Troubleshooting Step |
| Incomplete crystallization. | Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal formation. |
| The chosen solvent is too good at dissolving the compound at low temperatures. | Select a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing in the filter paper. Use a fluted filter paper for faster filtration. |
| Loss of material during transfers. | Minimize the number of transfers between flasks. Rinse glassware with a small amount of the cold recrystallization solvent to recover any remaining crystals. |
Issue 3: Crystals are colored or appear impure after recrystallization.
| Possible Cause | Troubleshooting Step |
| Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use only a minimal amount as it can also adsorb the desired product. |
| Incomplete removal of mother liquor. | Wash the filtered crystals with a small amount of fresh, ice-cold recrystallization solvent. |
| Co-precipitation of impurities. | Ensure the solution cools slowly to allow for selective crystallization of the desired compound. A second recrystallization may be necessary. |
Data Presentation
Table 1: Qualitative Solubility of Structurally Similar Compounds (Aromatic Sulfonamides and Benzoic Acids)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Insoluble | Sparingly Soluble |
| Methanol | Sparingly Soluble | Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Ethyl Acetate | Sparingly Soluble | Soluble |
| Dichloromethane | Sparingly Soluble | Soluble |
| Toluene | Insoluble | Sparingly Soluble |
| Hexane | Insoluble | Insoluble |
Note: This data is generalized and should be used as a starting point for solvent screening.
Table 2: Typical 1H and 13C NMR Chemical Shifts for Key Functional Groups
This table provides expected chemical shift ranges for the protons and carbons in this compound, which can be used as a reference for purity assessment via NMR.
| Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Tert-butyl (CH3)3C- | 1.2 - 1.5 (singlet, 9H) | 30 - 35 (CH3), 55 - 60 (quaternary C) |
| Aromatic Protons (ortho to -COOH) | 8.0 - 8.2 (doublet, 2H) | ~130 |
| Aromatic Protons (ortho to -SO2NH-) | 7.8 - 8.0 (doublet, 2H) | ~128 |
| Sulfonamide N-H | Variable, broad singlet | - |
| Carboxylic Acid O-H | > 10 (broad singlet) | 165 - 175 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests (refer to Table 1).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
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(Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Purity Assessment by HPLC
This is a general method that may require optimization for your specific instrument and sample.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
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Analysis: Inject the sample and integrate the peak areas. Purity is calculated as (Area of main peak / Total area of all peaks) x 100%.
Mandatory Visualization
Technical Support Center: Preparation of 4-(tert-butylsulfamoyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-(tert-butylsulfamoyl)benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Hydrolysis of the starting material, 4-(chlorosulfonyl)benzoic acid.[1] 3. Sub-optimal reaction temperature. 4. Loss of product during workup and purification. | 1. Increase reaction time or slowly add the amine to the sulfonyl chloride. 2. Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. The reaction of sulfonyl chlorides with amines is often exothermic; initial cooling may be necessary, followed by warming to room temperature or gentle heating to drive the reaction to completion. 4. Optimize the extraction and recrystallization procedures. Minimize the number of transfer steps. |
| Presence of Impurities in the Final Product | 1. Unreacted 4-(chlorosulfonyl)benzoic acid. 2. Formation of 4-sulfobenzoic acid due to hydrolysis. 3. Formation of N,N-di(tert-butyl)sulfonamide derivatives (less likely with bulky tert-butylamine). 4. Reaction of tert-butylamine with the carboxylic acid group to form an amide. | 1. Ensure the amine is added in slight excess or that the reaction goes to completion. 2. Purify the final product by recrystallization. A common method for purifying benzoic acids is recrystallization from hot water or other suitable organic solvents.[2][3] 3. Use a 1:1 molar ratio of the reactants or a slight excess of the amine. 4. Control the reaction temperature to favor sulfonamide formation over amidation of the carboxylic acid. |
| Product is Difficult to Purify | 1. Formation of multiple byproducts. 2. Oily or tarry consistency of the crude product. | 1. Analyze the crude product using techniques like TLC, HPLC, or NMR to identify the main impurities and select an appropriate purification strategy (e.g., column chromatography, recrystallization with a different solvent system). 2. This may indicate polymerization or complex side reactions. Re-evaluate the reaction conditions, particularly temperature and the order of addition of reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of 4-(tert-butylsulfamoyl)benzoic acid?
A1: The most common side reaction is the hydrolysis of the starting material, 4-(chlorosulfonyl)benzoic acid, to form 4-sulfobenzoic acid.[1] This occurs when the sulfonyl chloride group reacts with water present in the reaction mixture. To minimize this, it is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material, 4-(chlorosulfonyl)benzoic acid, should diminish over time, while a new spot for the product, 4-(tert-butylsulfamoyl)benzoic acid, should appear and intensify. Developing a suitable solvent system for TLC is the first step.
Q3: What is the ideal solvent for this reaction?
A3: The choice of solvent depends on the specific reaction conditions. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable as they are inert to the reactants. The reaction can also be performed in a biphasic system or in the presence of a base like pyridine, which can also act as a solvent and a catalyst.
Q4: Is it necessary to use a base in this reaction?
A4: The reaction between 4-(chlorosulfonyl)benzoic acid and tert-butylamine generates hydrochloric acid (HCl) as a byproduct. It is highly recommended to use a base to neutralize the HCl, as its accumulation can protonate the tert-butylamine, rendering it non-nucleophilic and stopping the reaction. Common bases include triethylamine, pyridine, or even an excess of the tert-butylamine itself.
Q5: What is the best method to purify the final product?
A5: Recrystallization is a common and effective method for purifying substituted benzoic acids.[2][3] The choice of solvent is critical and depends on the solubility of the product and impurities. A mixture of an organic solvent and water is often effective. For more challenging purifications, column chromatography may be necessary.
Experimental Protocols
General Synthesis of 4-(tert-butylsulfamoyl)benzoic acid
This protocol describes a general method for the synthesis of 4-(tert-butylsulfamoyl)benzoic acid from 4-(chlorosulfonyl)benzoic acid and tert-butylamine.
Materials:
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4-(chlorosulfonyl)benzoic acid
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tert-Butylamine
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Triethylamine (or another suitable base)
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Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
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Hydrochloric acid (1M solution)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
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In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous DCM.
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Cool the solution to 0 °C using an ice bath.
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In a separate flask, prepare a solution of tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
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Add the amine solution dropwise to the cooled solution of 4-(chlorosulfonyl)benzoic acid with stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Quench the reaction by adding 1M HCl solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction and potential side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Stability issues of 4-[(Tert-butylamino)sulfonyl]benzoic acid in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for stability issues encountered with 4-[(Tert-butylamino)sulfonyl]benzoic acid in solution. The following resources are designed to assist in optimizing experimental design and ensuring the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges related to the stability of this compound in solution.
Q1: My solution of this compound shows signs of degradation over a short period. What are the likely causes?
A1: this compound, like other sulfonamide and benzoic acid derivatives, can be susceptible to several degradation pathways in solution. The primary factors influencing its stability are pH, exposure to light, temperature, and the presence of oxidizing agents.
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Hydrolytic Degradation: While many sulfonamides are relatively stable at neutral and alkaline pH, they can undergo hydrolysis under acidic conditions. The sulfonamide bond can be cleaved, leading to the formation of 4-carboxybenzenesulfonic acid and tert-butylamine.
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Photodegradation: Aromatic compounds, including benzoic acid derivatives and sulfonamides, are often sensitive to UV and visible light. Exposure can initiate photochemical reactions, leading to a variety of degradation products. It is crucial to protect solutions from light.
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Oxidative Degradation: The presence of oxidizing agents or even dissolved oxygen can lead to the degradation of the molecule. This can be exacerbated by exposure to light or elevated temperatures.
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Thermal Degradation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation, although this typically requires significant heat.
Q2: I am dissolving this compound in an aqueous buffer for my experiments. What is the recommended pH for optimal stability?
A2: Based on the general stability profile of sulfonamides, it is advisable to maintain the pH of your aqueous solution in the neutral to slightly alkaline range (pH 7-9) to minimize the risk of acid-catalyzed hydrolysis. Many sulfonamides are more stable as their anionic form, which is favored at higher pH. However, it is always recommended to perform a preliminary stability study at your specific experimental pH.
Q3: Can I store solutions of this compound? If so, under what conditions?
A3: It is generally not recommended to store aqueous solutions of this compound for extended periods. For compounds with similar structures, such as Probenecid, aqueous solutions are not recommended for storage for more than one day. If short-term storage is necessary, it is best to:
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Store the solution at low temperatures (2-8 °C).
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Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
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Consider preparing the solution fresh before each experiment to ensure the highest purity and concentration accuracy.
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For longer-term storage, consider preparing stock solutions in anhydrous organic solvents like DMSO or ethanol, where the compound is likely more stable, and storing them at -20°C or -80°C.
Q4: How can I detect and quantify the degradation of my compound?
A4: A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. The most common and reliable technique for this is High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed HPLC method will allow you to monitor the decrease in the peak area of the active pharmaceutical ingredient (API) and the appearance of new peaks corresponding to degradation products over time.
Quantitative Data Summary
The following table summarizes illustrative data from a forced degradation study on a related N-substituted 4-sulfamoylbenzoic acid derivative. These values are provided as a general guide to the potential extent of degradation under various stress conditions. The actual degradation of this compound may vary.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 15-25% | Hydrolysis of sulfonamide bond |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C | 5-10% | Minor Hydrolysis |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10-20% | Oxidation of the aromatic ring |
| Photodegradation | UV Light (254 nm) | 8 hours | Room Temp | 20-40% | Photochemical decomposition |
| Thermal Degradation | Dry Heat | 48 hours | 80 °C | < 5% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
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Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
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Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a UV lamp (e.g., 254 nm) for 8 hours. A control sample should be kept in the dark.
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Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
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Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient elution is often effective.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Program (starting point):
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0-5 min: 95% A, 5% B
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5-25 min: Linear gradient to 5% A, 95% B
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25-30 min: Hold at 5% A, 95% B
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30-35 min: Return to 95% A, 5% B and equilibrate.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
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Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
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Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Technical Support Center: Analysis of 4-[(Tert-butylamino)sulfonyl]benzoic acid by HPLC
This technical support center provides guidance for the development and troubleshooting of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[(Tert-butylamino)sulfonyl]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for an HPLC method for this compound?
A1: A reversed-phase HPLC method is a suitable starting point. Given the acidic nature of the molecule, a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer (e.g., phosphate buffer or formic acid in water) is recommended. UV detection around 230-240 nm is likely to provide good sensitivity.
Q2: How can I improve peak shape and tailing for this compound?
A2: Peak tailing for acidic compounds like this compound can often be attributed to interactions with residual silanols on the silica-based column packing. To mitigate this, ensure the mobile phase pH is low enough to keep the analyte in its protonated form. Using a highly deactivated, end-capped column or a column with a novel stationary phase can also significantly improve peak shape.[1] Adjusting the ionic strength of the mobile phase with a suitable buffer can also be beneficial.
Q3: What are the potential degradation pathways for this molecule, and how can I develop a stability-indicating method?
A3: Potential degradation pathways for sulfonamides and benzoic acids include hydrolysis (acidic and basic), oxidation, and photolysis. To develop a stability-indicating method, you must perform forced degradation studies by subjecting the analyte to stress conditions such as heat, light, acid, base, and oxidation.[2][3][4] The developed HPLC method should be able to separate the intact drug from all potential degradation products, demonstrating specificity.
Q4: How do I choose the appropriate detection wavelength?
A4: To determine the optimal detection wavelength, a UV-Vis spectrum of this compound in the mobile phase should be recorded. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. A photodiode array (PDA) detector is useful for this purpose and for assessing peak purity.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase.- Mobile phase pH too high.- Column overload. | - Use a highly end-capped C18 column or a column with a different stationary phase.- Lower the mobile phase pH (e.g., to 2.5-3.5) to suppress ionization of the carboxylic acid and silanols.- Reduce the sample concentration or injection volume. |
| Poor Peak Shape (Fronting) | - Column void or channeling.- Sample solvent stronger than the mobile phase. | - Replace the column.- Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure proper pump performance (e.g., check pump seals). |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column.- Carryover from previous injections. | - Use high-purity solvents and reagents.- Flush the injector and column with a strong solvent.- Implement a needle wash step in the autosampler sequence. |
| Low Peak Area/Response | - Incorrect detection wavelength.- Sample degradation.- Leak in the system. | - Verify the detector wavelength is set to the λmax of the analyte.- Prepare fresh samples and standards.- Inspect the system for any leaks from the pump to the detector. |
| Baseline Noise or Drift | - Air bubbles in the detector or pump.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase thoroughly.- Purge the pump and detector.- Use fresh, high-purity solvents.- Replace the detector lamp if necessary. |
Experimental Protocol: A Robust HPLC Method
This section details a validated HPLC method for the quantitative determination of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm (using a PDA detector) |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Standard and Sample Preparation:
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Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
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Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 100 µg/mL.
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Sample Solution: The preparation will depend on the matrix. For a drug substance, a procedure similar to the standard stock solution preparation would be followed. For a drug product, extraction and filtration steps may be necessary.
Method Validation Summary
The following table summarizes the validation parameters and typical acceptance criteria for a robust HPLC method.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples. | The peak for the analyte should be pure and free from interference from the blank, placebo, and degradation products. |
| Linearity | Analyze at least five concentrations over the desired range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%). | 98.0% - 102.0% recovery. |
| Precision (RSD%) | - Repeatability: Six replicate injections of the same standard.- Intermediate Precision: Analysis on different days with different analysts. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1. | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1. | To be determined experimentally. |
| Robustness | Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). | Retention time and peak area should remain within acceptable limits (e.g., RSD ≤ 2.0%). |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Overcoming solubility problems with 4-[(Tert-butylamino)sulfonyl]benzoic acid
Technical Support Center: 4-[(Tert-butylamino)sulfonyl]benzoic acid
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimentation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted benzoic acid derivative. Based on the behavior of structurally similar compounds, it is expected to be sparingly soluble in water and non-polar organic solvents. Its solubility is significantly better in polar organic solvents, such as alcohols and DMSO, and in aqueous solutions with an alkaline pH.
Q2: Why is my this compound not dissolving in water?
A2: Like many benzoic acid derivatives, this compound is a weak acid and has low intrinsic solubility in neutral or acidic aqueous solutions. To dissolve it in an aqueous medium, the pH of the solution needs to be raised to deprotonate the carboxylic acid group, forming a more soluble salt.
Q3: I dissolved the compound in an organic solvent, but it precipitated when I added it to my aqueous experimental medium. What happened?
A3: This phenomenon is known as "solvent exchange" or "anti-solvent precipitation." Your compound was likely dissolved at a high concentration in a strong organic solvent (like DMSO). When this concentrated stock solution is introduced into an aqueous buffer where the compound is less soluble, it can rapidly precipitate out of the solution.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is highly dependent on pH. As a benzoic acid derivative, it has an acidic pKa (estimated to be in the range of 3-5). At a pH below its pKa, the compound exists predominantly in its less soluble, protonated (acidic) form. At a pH above its pKa, it is primarily in its more soluble, deprotonated (conjugate base) form. A general rule of thumb is to maintain the pH of the aqueous solution at least 2 units above the pKa to ensure complete ionization and enhance solubility.
Q5: Can I heat the solution to improve solubility?
A5: Gently warming the solution can increase the rate of dissolution and the overall solubility. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound. Always check the compound's thermal stability if you plan to use heat.
Troubleshooting Guides
Issue 1: Compound Fails to Dissolve in Aqueous Buffer
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Symptom: Solid particles of this compound remain suspended in the aqueous buffer, even after vigorous stirring or sonication.
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Possible Cause: The pH of the buffer is too low to deprotonate the carboxylic acid.
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Solution:
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Increase the pH of the solution by adding a suitable base (e.g., 1M NaOH) dropwise while monitoring the pH with a calibrated pH meter.
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Aim for a final pH of 7.0 or higher to ensure the compound is in its soluble, ionized form.
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Consider preparing your buffer at the desired alkaline pH before adding the compound.
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Issue 2: Precipitation Occurs Upon Addition of Stock Solution to Media
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Symptom: A clear stock solution of the compound (in an organic solvent) is prepared, but upon its addition to an aqueous experimental medium, a precipitate forms.
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Possible Cause: Solvent exchange is causing the compound to crash out of the solution. The final concentration in the aqueous medium may also exceed its solubility limit at that pH.
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Solution:
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Reduce Stock Concentration: Prepare a more dilute stock solution in your organic solvent.
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Slow Addition: Add the stock solution drop by drop to the aqueous medium while vortexing or stirring vigorously.
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Increase Final Volume: Increase the total volume of the final aqueous solution to lower the final concentration of the compound.
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pH Adjustment: Ensure the pH of the final aqueous medium is sufficiently high to maintain solubility.
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Quantitative Data Summary
| Solvent Type | Examples | Expected Solubility | Recommendations |
| Aqueous (Acidic) | Water (pH < 4), Dilute Acids | Very Low | Not recommended for preparing stock solutions. |
| Aqueous (Neutral/Alkaline) | Water (pH > 7), PBS, Carbonate Buffer | Moderate to High | Recommended for final experimental solutions. Adjust pH as needed. |
| Polar Aprotic Solvents | DMSO, DMF | High | Excellent for preparing concentrated stock solutions. |
| Alcohols | Ethanol, Methanol | Moderate to High | Good for preparing stock solutions. |
| Non-Polar Organic Solvents | Toluene, Hexane, Chloroform | Very Low | Not recommended for solubilization. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
Objective: To prepare a stock solution of this compound in an aqueous buffer.
Materials:
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This compound powder
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Deionized water or desired buffer (e.g., PBS)
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1M NaOH solution
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Calibrated pH meter
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Stir plate and stir bar
Procedure:
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Weigh the desired amount of this compound powder.
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Add the powder to a volume of deionized water or buffer that is approximately 80% of your final desired volume.
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Begin stirring the solution. You will likely observe that the compound does not fully dissolve.
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Slowly add 1M NaOH dropwise to the suspension while continuously monitoring the pH.
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Continue adding NaOH until the compound completely dissolves and the pH is stable at the desired level (e.g., pH 7.4).
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Add deionized water or buffer to reach the final desired volume.
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Sterile filter the solution if required for your application.
Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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Vortex mixer or sonicator
Procedure:
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Weigh the desired amount of this compound powder and place it in a suitable vial.
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Add the required volume of DMSO to achieve the desired concentration.
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Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
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Store the stock solution appropriately (typically at -20°C or -80°C).
Visualizations
Technical Support Center: Scaling Up the Synthesis of 4-[(Tert-butylamino)sulfonyl]benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-[(Tert-butylamino)sulfonyl]benzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: The most prevalent and industrially viable method is a two-step process. The first step involves the chlorosulfonation of benzoic acid to produce 4-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with tert-butylamine to yield the final product, this compound.
Q2: What are the critical safety precautions to consider during the chlorosulfonation step?
A2: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas.[1][2][3] Key safety measures include:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.[1]
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Anhydrous Conditions: Ensure all glassware and reagents are completely dry to prevent a violent reaction with water.[4]
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Controlled Addition: Add reagents slowly and in a controlled manner to manage the exothermic nature of the reaction.[5]
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Emergency Preparedness: Have an appropriate quenching agent and spill kit readily available.
Q3: How can I monitor the progress of the reaction?
A3: The progress of both reaction steps can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[6][7] These methods help in determining the consumption of starting materials and the formation of the product and any byproducts.
Q4: What is the best method for purifying the final product on a large scale?
A4: Recrystallization is the most common and effective method for purifying this compound on a large scale.[8][9] The choice of solvent is crucial and should be determined based on the solubility profile of the product and impurities.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the synthesis and provides potential solutions.
Problem 1: Low Yield in the Chlorosulfonation of Benzoic Acid
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure a sufficient excess of chlorosulfonic acid is used. - Increase the reaction time or temperature, monitoring for side product formation. |
| Hydrolysis of Chlorosulfonic Acid | - Use fresh, high-purity chlorosulfonic acid. - Ensure all equipment and benzoic acid are thoroughly dried before use. |
| Suboptimal Reaction Temperature | - Maintain the reaction temperature within the optimal range (typically 0-25°C for the initial reaction, followed by a controlled increase). Use a reliable cooling system.[5] |
Problem 2: Formation of Impurities in the Reaction with Tert-butylamine
| Potential Cause | Recommended Solution |
| Hydrolysis of 4-(chlorosulfonyl)benzoic acid | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4] |
| Formation of Di-substituted Byproduct | - Control the stoichiometry carefully, typically using a slight excess of tert-butylamine. - Add the 4-(chlorosulfonyl)benzoic acid solution slowly to the tert-butylamine solution to maintain a relative excess of the amine. |
| Side reactions due to high temperature | - Maintain a low reaction temperature (e.g., 0-10°C) during the addition of the sulfonyl chloride.[5] |
Problem 3: Difficulty in Product Purification and Isolation
| Potential Cause | Recommended Solution |
| Oiling out during recrystallization | - Ensure the correct solvent or solvent mixture is used. - Cool the solution slowly with gentle stirring to promote crystal formation. |
| Poor Crystal Quality | - Optimize the cooling rate during recrystallization; slower cooling often leads to larger, purer crystals.[10] - Consider seeding the solution with a small crystal of the pure product. |
| Product Loss During Filtration | - Ensure the product has fully crystallized before filtration by cooling to a sufficiently low temperature. - Wash the collected crystals with a minimal amount of cold solvent. |
Experimental Protocols
Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid
This protocol is a representative method and may require optimization for specific scales.
Materials:
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Benzoic Acid
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Chlorosulfonic Acid
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Ice
Procedure:
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In a suitably sized reactor equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, place benzoic acid.
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Cool the reactor to 0-5°C using an ice-salt bath.
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Slowly add chlorosulfonic acid (typically 3-5 molar equivalents) to the benzoic acid via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
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Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
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The solid precipitate, 4-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
Materials:
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4-(Chlorosulfonyl)benzoic Acid
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Tert-butylamine
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Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Aqueous acid (e.g., 1M HCl) for workup
Procedure:
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In a reactor, dissolve tert-butylamine (typically 2-2.5 molar equivalents) in an anhydrous aprotic solvent and cool the solution to 0-5°C.
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In a separate vessel, dissolve the 4-(chlorosulfonyl)benzoic acid from Step 1 in the same anhydrous solvent.
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Slowly add the 4-(chlorosulfonyl)benzoic acid solution to the cooled tert-butylamine solution over 1-2 hours, maintaining the temperature below 10°C.
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After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion.
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Quench the reaction by adding water.
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Acidify the aqueous layer with 1M HCl to precipitate the product.
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Collect the solid product by filtration, wash with water, and dry.
Purification by Recrystallization
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Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol/water mixture, acetic acid/water mixture).
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If necessary, treat the hot solution with activated carbon to remove colored impurities and filter while hot.
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Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters for Scaled-Up Synthesis
| Parameter | Step 1: Chlorosulfonation | Step 2: Amination |
| Reactant Ratio (molar) | Benzoic Acid : Chlorosulfonic Acid (1 : 3-5) | 4-(Chlorosulfonyl)benzoic Acid : Tert-butylamine (1 : 2-2.5) |
| Solvent | None (Chlorosulfonic acid as reagent and solvent) | Dichloromethane or Tetrahydrofuran |
| Temperature | 0-10°C (addition), then 50-60°C | 0-10°C (addition), then Room Temperature |
| Reaction Time | 3-6 hours | 12-24 hours |
| Typical Yield | 85-95% | 80-90% |
Table 2: Analytical Methods for Quality Control
| Analysis | Method | Typical Parameters |
| Purity Assay | HPLC-UV | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water with formic or acetic acid gradient; Detection: 230-254 nm[7][11] |
| Residual Solvents | Gas Chromatography (GC) | Column: Capillary column suitable for organic solvents; Detector: FID |
| Identification | 1H NMR, 13C NMR, Mass Spectrometry | Consistent with the structure of this compound |
| Melting Point | Melting Point Apparatus | To be determined for the pure compound |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 2. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.ust.edu [journals.ust.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 11. helixchrom.com [helixchrom.com]
Removal of unreacted starting materials from 4-[(Tert-butylamino)sulfonyl]benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials during the synthesis of 4-[(Tert-butylamino)sulfonyl]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in the synthesis of this compound?
A1: The most common synthetic route involves the reaction of 4-(chlorosulfonyl)benzoic acid with tert-butylamine. Therefore, the primary unreacted starting materials typically found in the crude product are excess 4-(chlorosulfonyl)benzoic acid and unreacted tert-butylamine.
Q2: Why is it crucial to remove these unreacted starting materials?
A2: The presence of unreacted starting materials can interfere with subsequent reactions, affect the accuracy of analytical data (e.g., NMR, LC-MS), and impact the purity and pharmacological activity of the final compound. 4-(Chlorosulfonyl)benzoic acid is reactive and can degrade over time or react with other nucleophiles, while tert-butylamine is a volatile and corrosive base.
Q3: What is a general overview of the purification strategy?
A3: A typical purification strategy involves a multi-step approach. First, excess volatile tert-butylamine is removed by evaporation or distillation. This is followed by an aqueous workup to hydrolyze and remove the unreacted 4-(chlorosulfonyl)benzoic acid. Finally, the desired product, this compound, is isolated and further purified by recrystallization.
Troubleshooting Guide
This guide addresses specific issues related to the removal of unreacted starting materials.
Issue 1: Presence of a strong amine odor and a low-boiling point component in the crude product.
Cause: This indicates the presence of residual tert-butylamine.
Solution:
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Evaporation under reduced pressure: Due to its low boiling point (46 °C), tert-butylamine can be effectively removed by concentrating the reaction mixture on a rotary evaporator.[1][2]
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Aqueous wash with dilute acid: If the product is dissolved in an organic solvent, washing with a dilute aqueous acid solution (e.g., 1M HCl) will convert the basic tert-butylamine into its water-soluble hydrochloride salt, which will partition into the aqueous layer.
Issue 2: The isolated product is an oil or fails to crystallize properly.
Cause: This can be due to the presence of significant amounts of unreacted starting materials or byproducts acting as impurities that inhibit crystallization.
Solution:
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Initial Purification: First, ensure all volatile impurities, such as tert-butylamine, have been removed as described in Issue 1.
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Aqueous Workup: Perform an aqueous workup to remove water-soluble impurities. Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate) and wash with water. This can help remove any salts formed during the reaction.
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Recrystallization: If the product is a solid but oily, recrystallization is the primary method for purification. Finding a suitable solvent or solvent system is key.
Issue 3: Presence of unreacted 4-(chlorosulfonyl)benzoic acid in the final product.
Cause: Incomplete reaction or use of insufficient tert-butylamine.
Solution:
-
Hydrolysis and Extraction: Unreacted 4-(chlorosulfonyl)benzoic acid can be removed by taking advantage of the reactivity of the sulfonyl chloride group.
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). The acidic 4-(chlorosulfonyl)benzoic acid will be deprotonated and partition into the aqueous layer. The sulfonyl chloride will also hydrolyze to the corresponding sulfonic acid, which is also water-soluble as its salt.
-
The desired product, this compound, also has an acidic carboxylic acid group and will also partition into the aqueous basic layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., concentrated HCl) to a pH of ~2.
-
The product and the hydrolyzed starting material will precipitate out. The difference in solubility between the product and 4-sulfamoylbenzoic acid in the acidic aqueous solution can be exploited for separation, although this may be challenging.
-
-
Recrystallization: A carefully chosen recrystallization solvent may allow for the separation of the product from the unreacted starting material. This will require experimentation with different solvents.
Data Presentation
The following table summarizes the physical properties of the product and potential unreacted starting materials, which are crucial for designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C11H15NO4S | 257.31 | 182-183 | 415.4 (Predicted) | Soluble in ethanol/water mixture.[3] |
| 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | 220.63 | 233-235 | 379.1 (Predicted) | Soluble in DMSO, Methanol.[4][5] |
| tert-Butylamine | C4H11N | 73.14 | -67 | 46 | Miscible with water and most organic solvents.[1][2] |
Experimental Protocols
Protocol 1: General Purification via Aqueous Workup and Recrystallization
-
Removal of Excess tert-Butylamine: Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to remove volatile components, primarily excess tert-butylamine.
-
Aqueous Wash:
-
Dissolve the residue in a suitable organic solvent (e.g., 100 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 1M HCl to remove any remaining tert-butylamine.
-
50 mL of water.
-
50 mL of brine.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as ethanol/water.[3]
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting the removal of unreacted starting materials.
Caption: Troubleshooting workflow for the purification of this compound.
References
Characterization of unexpected byproducts in 4-[(Tert-butylamino)sulfonyl]benzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(Tert-butylamino)sulfonyl]benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Q1: My reaction resulted in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve the yield?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction between 4-(chlorosulfonyl)benzoic acid and tert-butylamine may not have gone to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure a sufficient reaction time and consider a slight excess of tert-butylamine.
-
-
Hydrolysis of Starting Material: The starting material, 4-(chlorosulfonyl)benzoic acid, is highly susceptible to hydrolysis, especially in the presence of moisture. This hydrolysis leads to the formation of 4-sulfobenzoic acid, which will not react with tert-butylamine.
-
Recommendation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate of both the desired reaction and potential side reactions.
-
Recommendation: Experiment with a range of temperatures. Typically, the reaction is performed at or below room temperature to control exothermicity and minimize byproduct formation.
-
-
Inefficient Purification: Significant product loss may occur during the workup and purification steps.
-
Recommendation: Optimize your purification protocol. If using column chromatography, ensure appropriate stationary and mobile phases are chosen for good separation. For recrystallization, select a solvent system that provides high recovery of the pure product.
-
Issue 2: Presence of Unexpected Byproducts in the Final Product
Q2: My final product shows impurities that are not the starting materials. What are these unexpected byproducts and how can I characterize them?
A2: The presence of unexpected byproducts is a common challenge. Based on the reactants and reaction conditions, several side reactions can occur. The characterization of these impurities is crucial for ensuring the quality of your final product.
Potential Unexpected Byproducts:
-
4-Sulfobenzoic Acid: This is the hydrolysis product of the starting material, 4-(chlorosulfonyl)benzoic acid. Its presence indicates that moisture was present in the reaction.
-
Bis(4-carboxyphenyl)sulfone: This byproduct can form from the reaction of 4-(chlorosulfonyl)benzoic acid with the desired product or with itself under certain conditions.
-
N,N-di-tert-butyl-4-carboxybenzenesulfonamide: While sterically hindered, the formation of a di-substituted product from the reaction of the primary sulfonamide with another molecule of tert-butylamine cannot be entirely ruled out, especially with a large excess of the amine.
Characterization of Byproducts:
A combination of analytical techniques is recommended for the unambiguous identification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): Develop a gradient HPLC method to separate the main product from any impurities. The retention times will provide initial indications of different components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the molecular weights of the separated components from HPLC, providing strong evidence for their identities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the impurities using preparative HPLC or column chromatography and acquire 1H and 13C NMR spectra. The chemical shifts and coupling patterns will help elucidate the structures of the byproducts.
Frequently Asked Questions (FAQs)
Q3: What is the most common byproduct in the synthesis of this compound?
A3: The most frequently encountered byproduct is 4-sulfobenzoic acid , resulting from the hydrolysis of the 4-(chlorosulfonyl)benzoic acid starting material. This is due to the high reactivity of the sulfonyl chloride group with water.
Q4: How can I minimize the formation of 4-sulfobenzoic acid?
A4: To minimize the formation of the hydrolysis byproduct, it is critical to maintain anhydrous reaction conditions. This includes using dry solvents, drying glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: Can the tert-butyl group rearrange or be eliminated during the reaction?
A5: While rearrangements of carbocations are known, the conditions for sulfonamide formation are generally not conducive to the rearrangement or elimination of the tert-butyl group. However, under harsh acidic or thermal conditions during workup or purification, some degradation involving the tert-butyl group could potentially occur, though this is not a commonly reported issue.
Q6: What is a suitable solvent for this reaction?
A6: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The choice of solvent can influence the reaction rate and solubility of the reactants. It is essential to use anhydrous grades of these solvents.
Data Presentation
The following table summarizes hypothetical quantitative data on the formation of potential byproducts under different reaction conditions. This data is for illustrative purposes to guide optimization efforts.
| Condition ID | Solvent | Temperature (°C) | Molar Ratio (Amine:Sulfonyl Chloride) | This compound (%) | 4-Sulfobenzoic Acid (%) | Bis(4-carboxyphenyl)sulfone (%) |
| A | DCM (Anhydrous) | 0 | 1.1 : 1 | 92 | 5 | 3 |
| B | DCM (Standard) | 25 | 1.1 : 1 | 75 | 20 | 5 |
| C | THF (Anhydrous) | 0 | 1.5 : 1 | 95 | 3 | 2 |
| D | THF (Anhydrous) | 25 | 1.1 : 1 | 88 | 9 | 3 |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
To a stirred solution of 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq) dropwise.
-
After stirring for 10 minutes, add a solution of tert-butylamine (1.1 eq) in anhydrous DCM (2 mL/mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Protocol for HPLC Analysis of Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Formation pathway of the common hydrolysis byproduct, 4-sulfobenzoic acid.
Validation & Comparative
A Comparative Guide to Purity Validation of 4-[(Tert-butylamino)sulfonyl]benzoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of titration against modern chromatographic and spectroscopic techniques for the purity validation of 4-[(Tert-butylamino)sulfonyl]benzoic acid. Supporting experimental protocols and comparative data are provided to assist in selecting the most appropriate method based on analytical requirements.
Comparison of Analytical Techniques
The selection of a purity determination method hinges on factors such as the required precision, sample throughput, and the nature of potential impurities. While titration is a classic, cost-effective method, techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer greater specificity and sensitivity.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Feature | Titration | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Neutralization reaction between the acidic analyte and a standardized basic titrant. | Differential partitioning of the analyte and impurities between a stationary and mobile phase. | The integrated signal area of a nucleus is directly proportional to the number of nuclei. |
| Information Obtained | Total acidic content (% purity as the acid). | Retention time, peak area (% purity by area), impurity profile. | Absolute purity without a specific reference standard of the analyte, structural confirmation. |
| Specificity | Low. Does not distinguish between the target acid and other acidic impurities. | High. Can separate and quantify individual impurities. | High. Distinguishes between structurally different molecules. |
| Sensitivity | Moderate (milligram scale). | High (nanogram to microgram scale).[1] | Moderate to low (milligram scale). |
| Quantitation Capability | Excellent for bulk material, assuming no acidic impurities. | Excellent, with high precision and accuracy.[1] | Excellent, primary method for purity assignment.[2][3] |
| Key Advantages | Low cost, simple instrumentation, rapid analysis of single samples. | Robust, reproducible, suitable for routine quality control, high throughput with an autosampler.[1] | Non-destructive, provides structural information, no reference standard of the analyte needed.[4] |
| Limitations | Interference from other acidic or basic compounds, less sensitive. | Requires reference standards for impurity identification and accurate quantification, potential for co-elution.[1] | Lower sensitivity than HPLC, requires a pure internal standard, potential for signal overlap.[4] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
Purity Validation by Acid-Base Titration
This protocol outlines a general procedure for determining the purity of this compound via potentiometric titration with a standardized sodium hydroxide solution.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (ACS grade)
-
Deionized water
-
pH meter with a glass electrode
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
Procedure:
-
Accurately weigh approximately 250 mg of the this compound sample into a 250 mL beaker.
-
Add 50 mL of ethanol to dissolve the sample. Gentle warming may be required.
-
Add 50 mL of deionized water to the solution.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.
-
Allow the pH reading to stabilize.
-
Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH after each addition of titrant. Add the titrant in smaller increments near the equivalence point.
-
The endpoint is the point of maximum inflection on the titration curve (pH vs. volume of NaOH).
-
Calculate the purity of the sample using the following formula:
Purity (%) = (V * M * FW) / (W * 10)
Where:
-
V = Volume of NaOH solution used at the equivalence point (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
FW = Formula weight of this compound (257.31 g/mol )
-
W = Weight of the sample (mg)
-
Alternative Method 1: Purity Determination by HPLC
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and its potential impurities.
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately prepare a standard solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Alternative Method 2: Purity Assessment by Quantitative NMR (qNMR)
qNMR provides an absolute purity value by comparing the integral of an analyte signal to that of a certified internal standard.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Certified internal standard (e.g., maleic acid).
-
Deuterated solvent (e.g., DMSO-d6).
-
High-precision analytical balance.
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1).
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizing the Workflow and Method Selection
Diagrams can clarify experimental processes and the logic behind choosing a particular analytical method.
References
A Comparative Guide to the Biological Activities of Probenecid and 4-[(Tert-butylamino)sulfonyl]benzoic acid
To the Research Community: This guide provides a detailed analysis of the biological activity of probenecid, a well-established uricosuric agent. A direct comparison with 4-[(Tert-butylamino)sulfonyl]benzoic acid is not possible at this time due to a lack of publicly available experimental data on the latter compound. PubChem lists this compound under compound identifier (CID) 1133436, but provides no information on its biological activity[1].
This document, therefore, serves as a comprehensive reference on probenecid's established mechanisms and provides standardized protocols that could be employed to evaluate the activity of structural analogs such as this compound.
Introduction to Probenecid
Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, is a sulfonamide derivative developed to reduce the renal clearance of penicillin[2]. Its primary clinical application today is in the treatment of gout and hyperuricemia[3]. Probenecid's therapeutic effects stem from its ability to inhibit various organic anion transporters in the kidneys and other tissues, thereby modulating the transport of endogenous and exogenous substances[4][5].
Primary Mechanisms of Action of Probenecid
Probenecid exerts its biological effects through competitive inhibition of multiple transport proteins.
Inhibition of Renal Transporters (OATs and URAT1)
The cornerstone of probenecid's action is its potent inhibition of transporters in the renal tubules[6].
-
URAT1 (Urate Transporter 1; SLC22A12): By inhibiting URAT1 in the proximal tubules, probenecid blocks the reabsorption of uric acid from the urine back into the bloodstream. This increases the urinary excretion of uric acid, thereby lowering serum urate levels[6][7].
-
OAT1 (Organic Anion Transporter 1; SLC22A6) and OAT3 (SLC22A8): Probenecid competitively inhibits OAT1 and OAT3, which are crucial for the secretion of various drugs (e.g., penicillin, cidofovir) and endogenous metabolites into the renal tubules[6][7][8]. This inhibition is the basis for its use in boosting the plasma concentrations of certain antibiotics[3][5].
// Arrows for normal transport d_blood -> OAT [label="Secretion", color="#5F6368"]; OAT -> d_urine [color="#5F6368"]; u_urine -> URAT1 [label="Reabsorption", color="#5F6368"]; URAT1 -> u_blood [color="#5F6368"];
// Arrows for inhibition p_blood -> OAT [arrowhead=T, label="Inhibition", color="#EA4335", fontcolor="#EA4335", style=bold]; p_blood -> URAT1 [arrowhead=T, label="Inhibition", color="#EA4335", fontcolor="#EA4335", style=bold]; }
Caption: Mechanism of probenecid action on renal transporters.
Inhibition of Pannexin 1 Channels
Beyond renal transporters, probenecid is also a known inhibitor of pannexin 1 (PANX1) channels[3][9]. These channels are involved in the release of ATP, which acts as a signaling molecule in inflammatory processes. By blocking PANX1, probenecid can inhibit the activation of inflammasomes, a key component of the inflammatory cascade in gouty arthritis[3][9].
Other Biological Activities
Recent studies have suggested that probenecid may have additional effects, including:
-
Anti-osteoclastogenic Activity: Probenecid has been shown to reduce lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) and inhibit the COX-2 and JNK signaling pathways, which may prevent bone resorption[10].
-
Inhibition of Hepatic Transporters: Probenecid can weakly inhibit hepatic transporters OATP1B1 and OATP1B3, which may contribute to certain drug-drug interactions[11].
Quantitative Data: Probenecid Activity
The inhibitory potency of probenecid varies across different transporters. The following table summarizes reported IC50 values.
| Target Transporter | Species | Assay System | Substrate | IC50 Value (µM) | Reference |
| OAT1 (SLC22A6) | Human | HEK293 Cells | 6-Carboxyfluorescein | ~2-20 | [8] |
| OAT3 (SLC22A8) | Human | HEK293 Cells | 6-Carboxyfluorescein | ~5-50 | [8] |
| OATP1B1 (SLCO1B1) | Human | HEK293 Cells | Coproporphyrin I | 167 ± 42.0 | [11] |
| OATP1B3 (SLCO1B3) | Human | HEK293 Cells | Coproporphyrin I | 76.0 ± 17.2 | [11] |
| Anion Transport | Ox | Erythrocytes | Organic Anions | 40 | [12] |
Note: IC50 values can vary significantly based on the experimental system, cell line, and substrate used.
Experimental Protocols
To characterize a novel compound like this compound, its activity would need to be assessed against key targets of probenecid. The following is a representative protocol for an in vitro OAT1 inhibition assay.
Protocol: In Vitro OAT1 Inhibition Assay using HEK293 Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human OAT1-mediated transport.
Materials:
-
HEK293 cells stably transfected with human OAT1 (hOAT1-HEK).
-
Control (mock-transfected) HEK293 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Poly-D-lysine coated, black-walled 96-well plates.
-
Hank's Balanced Salt Solution (HBSS).
-
Fluorescent OAT1 substrate: 5- or 6-Carboxyfluorescein (CF).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor: Probenecid.
-
Cell lysis buffer (e.g., M-Per Mammalian Protein Extraction Reagent).
-
Fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed hOAT1-HEK and mock-HEK cells into 96-well plates at a density of approximately 10^5 cells/well and culture for 24 hours to reach confluence[13].
-
Compound Preparation: Prepare serial dilutions of the test compound and probenecid in HBSS. Ensure the final solvent concentration is consistent across all wells (typically <0.5%).
-
Pre-incubation: Wash the cells three times with warm HBSS. Add the test compound dilutions and control solutions to the wells and pre-incubate for 10-30 minutes at 37°C[13][14].
-
Substrate Addition: Add the fluorescent substrate (e.g., 150 µM 5-CF) to all wells, initiating the transport reaction. Incubate for a defined period (e.g., 10-20 minutes) at 37°C[13].
-
Termination and Wash: Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS to remove extracellular substrate[13].
-
Cell Lysis: Add lysis buffer to each well and incubate according to the manufacturer's instructions to release the intracellular contents[13].
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader at appropriate excitation/emission wavelengths (e.g., 490ex/530em)[13].
-
Data Analysis:
-
Subtract the average fluorescence from mock-transfected cells (background) from the hOAT1-HEK cell fluorescence to determine OAT1-specific uptake.
-
Normalize the data, setting the uninhibited control as 100% transport and the maximally inhibited (e.g., high concentration probenecid) as 0% transport.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Caption: Experimental workflow for an in vitro OAT1 inhibition assay.
Conclusion
Probenecid is a multifaceted compound with well-defined inhibitory activity against renal transporters and pannexin channels. Its biological profile is supported by decades of clinical use and extensive in vitro and in vivo research[2][15].
For this compound, a structural analog of probenecid, no biological activity has been reported in scientific literature. To enable a meaningful comparison, it would be necessary to perform a battery of assays, beginning with primary screens against OAT1, OAT3, and URAT1, as outlined in this guide. Subsequent studies could explore its effects on other known probenecid targets like PANX1 and OATP1B isoforms. Such data would be critical for elucidating its potential therapeutic relevance and establishing a structure-activity relationship within this class of sulfonamides.
References
- 1. This compound | C11H15NO4S | CID 1133436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probenecid - Wikipedia [en.wikipedia.org]
- 4. probenecid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 7. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Effect of Probenecid on Osteoclast Formation via JNK, ROS and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Weak Organic Anion-Transporting Polypeptide 1B Inhibition by Probenecid with Plasma-Based Coproporphyrin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The inhibitor effect of probencid and structural analogues on organic anions and chloride permeabilities in ox erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Studies on the Effect of Probenecid (`Benemid') in Gout - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfonylbenzoic Acids as Carbonic Anhydrase Inhibitors: A Focus on 4-[(Tert-butylamino)sulfonyl]benzoic Acid
A detailed guide for researchers and drug development professionals on the carbonic anhydrase inhibitory properties of sulfonylbenzoic acids, with a comparative look at 4-[(tert-butylamino)sulfonyl]benzoic acid in the context of its structural analogs.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their critical roles in various physiological and pathological processes, including pH regulation, CO2 transport, and tumorigenesis, have established them as significant therapeutic targets. Aromatic sulfonamides are a well-established class of potent CA inhibitors, with their primary mechanism of action involving the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site. This guide provides a comparative overview of the inhibitory potential of this compound against other sulfonylbenzoic acid derivatives, supported by available experimental data and established structure-activity relationships.
Comparative Inhibitory Potency
Table 1: Carbonic Anhydrase Inhibition Data for 4-Sulfamoylbenzoic Acid Derivatives
| Compound/Derivative | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) | Reference |
| 4-Sulfamoylbenzoic acid | 250 | 12.1 | 25.8 | 5.7 | [1] |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [2] |
Table 2: Carbonic Anhydrase Inhibition Data for N-Substituted Benzenesulfonamide Derivatives
| Compound/Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| N-(N-n-octyl-carbamimidoyl)benzenesulfonamide | >100,000 | >100,000 | 168 | 335 | [3] |
| N-(N-p-methylbenzyl-carbamimidoyl)benzenesulfonamide | >100,000 | >100,000 | 921 | 335 | [3] |
Note: Lower Ki or IC50 values indicate greater inhibitory potency. The data presented is compiled from various sources and serves as a comparative reference.
Based on established structure-activity relationships for benzenesulfonamide inhibitors, the presence of a bulky tert-butyl group on the sulfonamide nitrogen of this compound is expected to significantly influence its inhibitory activity. Generally, primary sulfonamides (R-SO2NH2) exhibit potent inhibition by directly coordinating to the zinc ion in the deprotonated form. N-alkylation of the sulfonamide can reduce this potency due to steric hindrance and altered electronic properties, which may affect the compound's ability to bind effectively within the active site. However, some N-substituted sulfonamides have been shown to retain or even gain isoform-specific inhibitory activity.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is typically performed using a stopped-flow spectrophotometric assay or a colorimetric assay.
Stopped-Flow CO2 Hydrase Assay
This method measures the enzyme-catalyzed hydration of CO2.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test inhibitor compounds (e.g., this compound, other sulfonylbenzoic acids)
-
Standard inhibitor (e.g., Acetazolamide)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
CO2-saturated water
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the test and standard inhibitors in a suitable solvent (e.g., DMSO).
-
In the spectrophotometer's syringe, mix the enzyme solution with the inhibitor solution at various concentrations.
-
In the other syringe, prepare a CO2-saturated solution containing the pH indicator.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.
-
Calculate the initial reaction velocities at different inhibitor concentrations.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be subsequently calculated using the Cheng-Prusoff equation.
Colorimetric Assay (Esterase Activity)
This assay utilizes the esterase activity of carbonic anhydrase on a chromogenic substrate.
Materials:
-
Purified carbonic anhydrase
-
Test inhibitor compounds
-
Standard inhibitor
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Buffer solution (e.g., Tris-HCl, pH 7.6)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the enzyme solution to the wells of a 96-well plate.
-
Add the inhibitor solutions at various concentrations to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the product, p-nitrophenol.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
Visualizing the Inhibition Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the general mechanism of carbonic anhydrase inhibition by sulfonamides and a typical experimental workflow.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Caption: Carbonic Anhydrase Inhibition Assay Workflow.
Conclusion
References
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 4-[(Tert-butylamino)sulfonyl]benzoic acid: A Comparative Guide
Introduction
Cross-validation of analytical methods is a critical process in pharmaceutical development and research, ensuring that an analytical method produces reliable and consistent results.[1][2] This process is essential when transferring a method between laboratories or when comparing data from different analytical techniques.[2][3] The primary objective is to demonstrate the equivalency of analytical results, thereby ensuring data integrity and regulatory compliance.[2]
Due to the limited availability of published analytical methods for 4-[(Tert-butylamino)sulfonyl]benzoic acid, this guide utilizes Probenecid (4-(dipropylsulfamoyl)benzoic acid), a structurally similar and well-characterized compound, as a model. The principles of cross-validation and the comparative aspects of the analytical methods discussed are broadly applicable to the analysis of other aromatic sulfonic acids.
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, including detailed experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their needs.
Workflow for Analytical Method Cross-Validation
A general workflow for the cross-validation of analytical methods is depicted below. This process ensures that a method is robust and transferable between different laboratories or analytical techniques.
Caption: A flowchart illustrating the key steps in the cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a dominant separation technique for the detection, separation, and quantification of pharmaceutical compounds like Probenecid.[4] It offers high resolution and sensitivity, making it suitable for a wide range of analytical applications.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate buffer (pH 4.5).
-
Probenecid reference standard.
-
Purified water.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.[5]
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Probenecid reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing Probenecid in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility.
Experimental Protocol: GC-FID
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler and data acquisition software.
2. Reagents and Materials:
-
Methanol (GC grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
-
Probenecid reference standard.
-
Pyridine (GC grade).
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Maintain at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (splitless mode).
4. Standard and Sample Preparation:
-
Derivatization:
-
To 1 mg of Probenecid standard or sample in a vial, add 100 µL of pyridine and 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Standard and Sample Solutions: Prepare derivatized standards and samples in a suitable solvent like hexane if further dilution is needed. The derivatization step is crucial as benzoic acids are polar and can interact with active sites in the GC system, leading to poor peak shape and recovery.[6]
Comparison of Analytical Methods
The performance of HPLC and GC methods for the analysis of Probenecid is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Sample Preparation | Simple dissolution and filtration | Derivatization required |
| Analysis Time per Sample | 10-15 minutes | 20-30 minutes |
Spectroscopic Methods
Spectroscopic techniques such as UV-Visible spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the analysis of this compound.
-
UV-Visible Spectrophotometry: This method is often used for quantitative analysis and can be a simpler and faster alternative to chromatography for routine quality control, provided there are no interfering substances in the sample matrix.[7]
-
NMR Spectroscopy: Provides detailed structural information and can be used for both qualitative and quantitative analysis. ¹H and ¹³C NMR are powerful tools for structure elucidation and purity determination.
Conclusion
Both HPLC and GC are robust and reliable methods for the analysis of this compound, with HPLC generally offering higher sensitivity and simpler sample preparation. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, sample throughput, and available instrumentation. Spectroscopic methods can serve as complementary techniques for structural confirmation and routine quantification. Cross-validation of the chosen method is paramount to ensure the generation of accurate and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. e-b-f.eu [e-b-f.eu]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of methods for determining probenecid in tablets and flavored oral suspensions containing ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of Novel 4-[(Tert-butylamino)sulfonyl]benzoic Acid Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of novel analogs of 4-[(Tert-butylamino)sulfonyl]benzoic acid. The following sections detail their enzyme inhibitory and anticancer activities, supported by experimental data and protocols.
This analysis focuses on a series of N-substituted 4-sulfamoylbenzoic acid derivatives, which are structurally analogous to this compound. These compounds have garnered significant interest due to their potential as modulators of various biological targets. By modifying the substituents on the sulfonamide nitrogen, researchers can fine-tune the pharmacological properties of these derivatives to target specific enzymes and cellular pathways involved in a range of pathologies, including cancer, inflammation, and metabolic diseases.[1]
Comparative Analysis of Biological Activity
The biological activities of a series of sulfamoyl benzoic acid analogs were evaluated to determine their potential as therapeutic agents. The primary screening focused on their inhibitory effects on specific enzyme targets and their cytotoxic activity against human cancer cell lines.
Enzyme Inhibition Profile
A series of sulfamoyl benzamide analogs were screened for their inhibitory activity against four isoforms of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in thrombosis, inflammation, and cancer.[2] The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.
Table 1: Inhibitory Activity (IC50, µM) of Sulfamoyl Benzamide Analogs against h-NTPDase Isoforms
| Compound ID | R (Benzamide Substituent) | R' (Sulfonamide Substituent) | h-NTPDase1 | h-NTPDase2 | h-NTPDase3 | h-NTPDase8 |
| 3a | 4-chlorophenyl | cyclopropyl | >100 | >100 | 15.2 ± 0.3 | 25.1 ± 0.5 |
| 3f | 4-methoxyphenyl | morpholino | >100 | 8.7 ± 0.2 | >100 | >100 |
| 3i | 3,4-dichlorophenyl | morpholino | 12.5 ± 0.4 | >100 | 9.8 ± 0.2 | >100 |
| 3j | 4-methoxyphenyl | benzyl | >100 | 7.5 ± 0.1 | >100 | >100 |
Data adapted from a study on benzamide sulfonamide analogs as enzyme inhibitors.[2]
The structure-activity relationship (SAR) analysis reveals that the nature of the substituent on both the benzamide and sulfonamide moieties significantly influences the inhibitory profile. For instance, a cyclopropyl group on the sulfonamide (compound 3a ) conferred selective inhibition of h-NTPDase3 and h-NTPDase8, while a morpholine ring (3f , 3i ) or a benzyl group (3j ) favored inhibition of other isoforms.[2]
Anticancer Activity Screening
A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, which share the core sulfamoylbenzoic acid scaffold, were evaluated for their in vitro anticancer activity against three human tumor cell lines: HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).[3] The IC50 values are presented in Table 2.
Table 2: Anticancer Activity (IC50, µM) of N-substituted Benzenesulfonamide Derivatives
| Compound ID | N-Substituent | HeLa | HCT-116 | MCF-7 |
| 28 | 8-quinolinyl | 7 ± 0.5 | 3 ± 0.2 | 5 ± 0.3 |
| 29 | 2-methylquinolin-8-yl | 25 ± 1.2 | 9 ± 0.6 | >100 |
| 30 | 7-methylquinolin-8-yl | 50 ± 2.5 | 19 ± 1.0 | 35 ± 1.8 |
| 31 | 2-methylquinolin-6-yl | >100 | >100 | >100 |
Data sourced from a study on the anticancer activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives.[3]
The results indicate that compound 28 , bearing an 8-quinolinyl moiety, exhibited the most potent anticancer activity across all three cell lines.[3] Substitution on the quinoline ring, as seen in compounds 29 and 30 , generally led to a decrease in activity. The position of the substituent was also critical, as the isomeric 2-methylquinolin-6-yl derivative (31 ) was inactive.[3]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the this compound analogs are provided below.
General Synthesis of N-Substituted 4-Sulfamoylbenzoic Acids
The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives is typically achieved through a two-step process involving sulfonamide formation followed by ester hydrolysis.[1]
Step 1: Sulfonamide Formation Methyl 4-(chlorosulfonyl)benzoate is reacted with a primary or secondary amine in the presence of a base such as pyridine or triethylamine (TEA) in a suitable solvent like dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours to afford the corresponding methyl N-substituted-4-sulfamoylbenzoate.
Step 2: Ester Hydrolysis The resulting methyl ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water. Acidification of the reaction mixture with an acid like hydrochloric acid (HCl) yields the final N-substituted 4-sulfamoylbenzoic acid derivative.
General Synthetic Workflow
In Vitro Enzyme Inhibition Assay (h-NTPDases)
The inhibitory activity of the compounds against h-NTPDase isoforms was determined using a malachite green-based colorimetric assay to measure the amount of inorganic phosphate released from the hydrolysis of ATP.
-
The enzyme reaction was conducted in a buffer solution containing Tris-HCl, CaCl2, and MgCl2.
-
The synthesized compounds were pre-incubated with the respective h-NTPDase isoform for 15 minutes at 37°C.
-
The enzymatic reaction was initiated by the addition of ATP as a substrate and incubated for a further 20-30 minutes.
-
The reaction was stopped by the addition of the malachite green reagent.
-
The absorbance was measured at 630 nm using a microplate reader.
-
IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cancer cells (HeLa, HCT-116, MCF-7) were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for 48 or 72 hours.
-
After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates were incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were determined from the dose-response curves.
Signaling Pathway and Mechanism of Action
While the precise mechanisms of action for all analogs are under investigation, some sulfamoyl benzoic acid derivatives have been shown to act as specific agonists of the Lysophosphatidic acid (LPA) receptor 2 (LPA2).[4] LPA2 is a G protein-coupled receptor (GPCR) that, upon activation, can initiate downstream signaling cascades involved in cell survival and proliferation.
Hypothetical LPA2 Signaling Pathway
The activation of LPA2 by these specific agonists can lead to the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, ultimately promoting cell survival and protecting against apoptosis.[4] This mechanism of action is particularly relevant for the development of radioprotective agents and therapies for conditions involving excessive cell death.[4]
References
Head-to-head comparison of different synthesis routes for 4-(tert-butylsulfamoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two primary synthetic routes for 4-(tert-butylsulfamoyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The performance of each route is evaluated based on experimental data, with a focus on yield, reaction conditions, and starting materials.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Sulfonylation of 4-Carboxybenzenesulfonyl Chloride | Route 2: Oxidation of 4-(tert-butylsulfamoyl)toluene |
| Starting Materials | 4-(Chlorosulfonyl)benzoic acid, tert-butylamine | 4-(tert-Butylsulfamoyl)toluene, Oxidizing agent (e.g., KMnO₄) |
| Key Transformation | Nucleophilic substitution on sulfonyl chloride | Oxidation of a methyl group |
| Typical Yield | High | Moderate to High |
| Reaction Conditions | Mild to moderate | Often requires elevated temperatures and strong oxidizing agents |
| Scalability | Generally good | Can be challenging depending on the oxidizing agent and workup |
| Key Advantages | Direct and often high-yielding | Utilizes a potentially more accessible starting material |
| Key Disadvantages | 4-(Chlorosulfonyl)benzoic acid can be moisture-sensitive | Oxidation may require harsh conditions and can lead to side products |
Experimental Protocols
Route 1: Sulfonylation of 4-(Chlorosulfonyl)benzoic Acid
This route involves the reaction of commercially available or freshly prepared 4-(chlorosulfonyl)benzoic acid with tert-butylamine.
Materials:
-
4-(Chlorosulfonyl)benzoic acid
-
tert-Butylamine
-
A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1 equivalents) to the solution, followed by the dropwise addition of tert-butylamine (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-(tert-butylsulfamoyl)benzoic acid.
Route 2: Oxidation of 4-(tert-butylsulfamoyl)toluene
This alternative route begins with the synthesis of 4-(tert-butylsulfamoyl)toluene, followed by the oxidation of the methyl group to a carboxylic acid.
Step 2a: Synthesis of 4-(tert-butylsulfamoyl)toluene
Materials:
-
p-Toluenesulfonyl chloride
-
tert-Butylamine
-
A suitable solvent (e.g., Dichloromethane)
-
A base (e.g., Triethylamine)
Procedure:
-
Follow a similar procedure as in Route 1, reacting p-toluenesulfonyl chloride with tert-butylamine to synthesize 4-(tert-butylsulfamoyl)toluene.
Step 2b: Oxidation of 4-(tert-butylsulfamoyl)toluene
Materials:
-
4-(tert-Butylsulfamoyl)toluene
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite (for workup)
-
Hydrochloric acid (for workup)
Procedure:
-
In a round-bottom flask, suspend 4-(tert-butylsulfamoyl)toluene (1 equivalent) in water.
-
Heat the mixture to reflux (approximately 100 °C).
-
Slowly add potassium permanganate (3-4 equivalents) portion-wise to the refluxing mixture.
-
Continue refluxing for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. Monitor by TLC.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the filter cake with hot water.
-
Treat the filtrate with a saturated solution of sodium bisulfite until the solution becomes colorless.
-
Acidify the clear solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(tert-butylsulfamoyl)benzoic acid.
Visualization of Synthetic Strategies
Caption: Comparative workflow of two synthetic routes to 4-(tert-butylsulfamoyl)benzoic acid.
Comparative Guide to the Structure and Properties of 4-[(Tert-butylamino)sulfonyl]benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of 4-[(Tert-butylamino)sulfonyl]benzoic acid derivatives. Due to the versatility of the carboxylic acid functional group, a wide array of ester and amide derivatives can be synthesized, each with potentially unique physicochemical and biological properties. This document outlines standardized experimental protocols and data presentation formats to facilitate objective comparisons between different derivatives.
Introduction
This compound is a versatile scaffold in medicinal chemistry. The presence of the sulfonamide group, a well-established pharmacophore, combined with a modifiable carboxylic acid moiety, makes it an attractive starting point for the development of novel therapeutic agents.[1] Derivatives of this core structure have been explored for a range of biological activities, including antimicrobial, and anticancer properties. The tert-butyl group on the sulfonamide nitrogen provides steric bulk, which can influence the compound's binding affinity and metabolic stability. By modifying the carboxylic acid group to form various esters and amides, researchers can systematically tune the molecule's lipophilicity, hydrogen bonding capacity, and overall three-dimensional shape to optimize its interaction with biological targets.
This guide presents a systematic approach to synthesizing and comparing a series of these derivatives to elucidate structure-activity relationships (SAR).
Synthesis of this compound Derivatives
The primary routes to synthesizing derivatives of this compound involve the activation of the carboxylic acid group, followed by reaction with a nucleophile (an alcohol for esters or an amine for amides). A common and efficient method is the conversion of the carboxylic acid to an acyl chloride.
General Synthetic Workflow
The overall process for synthesizing and comparing these derivatives can be visualized as a straightforward workflow, from the starting material to the final comparative analysis.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-[(Tert-butylamino)sulfonyl]benzoyl chloride
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Addition of Chlorinating Agent: Cool the mixture to 0 °C using an ice bath. Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 4-[(tert-butylamino)sulfonyl]benzoyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of Ester Derivatives
-
Reaction Setup: Dissolve the crude 4-[(tert-butylamino)sulfonyl]benzoyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
Nucleophilic Addition: To this solution, add the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of Amide Derivatives
-
Reaction Setup: Dissolve the crude 4-[(tert-butylamino)sulfonyl]benzoyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
Nucleophilic Addition: In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Data Presentation for Comparative Analysis
For a systematic comparison, it is crucial to present the characterization data in a structured format. The following tables provide templates for organizing the physicochemical and spectral data for a series of hypothetical ester and amide derivatives.
Physicochemical Properties of this compound Derivatives
| Compound ID | R Group (Ester) / R1, R2 (Amide) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| Ester-1 | -CH3 | C12H17NO4S | 271.33 | 145-147 | 85 |
| Ester-2 | -CH2CH3 | C13H19NO4S | 285.36 | 132-134 | 88 |
| Ester-3 | -CH2Ph | C18H21NO4S | 347.43 | 158-160 | 82 |
| Amide-1 | -H, -Ph | C17H20N2O3S | 332.42 | 198-200 | 91 |
| Amide-2 | -H, -CH2Ph | C18H22N2O3S | 346.45 | 185-187 | 89 |
| Amide-3 | -(CH2)5- (Piperidine) | C16H24N2O3S | 324.44 | 162-164 | 93 |
Note: The data presented in these tables are illustrative examples and do not represent experimentally verified values.
Spectroscopic Data Comparison of this compound Derivatives
| Compound ID | -C(CH₃)₃ | Aromatic Protons | -NH- (Sulfonamide) | Other Characteristic Protons |
| Ester-1 | 1.25 (s, 9H) | 8.15 (d, 2H), 7.95 (d, 2H) | 5.10 (s, 1H) | 3.95 (s, 3H, -OCH₃) |
| Ester-2 | 1.25 (s, 9H) | 8.14 (d, 2H), 7.94 (d, 2H) | 5.11 (s, 1H) | 4.40 (q, 2H, -OCH₂-), 1.42 (t, 3H, -CH₃) |
| Ester-3 | 1.24 (s, 9H) | 8.12 (d, 2H), 7.92 (d, 2H) | 5.10 (s, 1H) | 5.40 (s, 2H, -OCH₂-), 7.30-7.45 (m, 5H, -Ph) |
| Amide-1 | 1.26 (s, 9H) | 7.90 (d, 2H), 7.80 (d, 2H) | 5.15 (s, 1H) | 8.10 (s, 1H, -CONH-), 7.10-7.60 (m, 5H, -Ph) |
| Amide-2 | 1.25 (s, 9H) | 7.85 (d, 2H), 7.75 (d, 2H) | 5.12 (s, 1H) | 6.80 (t, 1H, -CONH-), 4.65 (d, 2H, -CH₂-), 7.20-7.40 (m, 5H, -Ph) |
| Amide-3 | 1.24 (s, 9H) | 7.70 (d, 2H), 7.50 (d, 2H) | 5.10 (s, 1H) | 3.70 (br s, 2H), 3.40 (br s, 2H), 1.50-1.70 (m, 6H) |
| Compound ID | -C(CH₃)₃ | Aromatic Carbons | C=O | Other Characteristic Carbons |
| Ester-1 | 57.2, 29.8 | 142.5, 136.0, 128.0, 127.5 | 166.0 | 52.5 (-OCH₃) |
| Ester-2 | 57.2, 29.8 | 142.4, 136.2, 127.9, 127.4 | 165.5 | 61.5 (-OCH₂-), 14.2 (-CH₃) |
| Ester-3 | 57.1, 29.8 | 142.3, 136.5, 135.8, 128.6, 128.3, 128.1, 127.8, 127.3 | 165.2 | 67.0 (-OCH₂-) |
| Amide-1 | 57.3, 29.9 | 143.0, 138.0, 137.5, 129.0, 128.5, 127.0, 124.5, 120.0 | 165.8 | - |
| Amide-2 | 57.2, 29.8 | 142.8, 138.5, 137.8, 128.8, 128.4, 127.6, 127.2 | 166.5 | 44.0 (-CH₂-) |
| Amide-3 | 57.1, 29.8 | 142.0, 139.0, 128.0, 127.0 | 168.0 | 48.0, 43.0, 26.5, 25.5, 24.5 |
| Compound ID | IR: C=O Stretch | IR: S=O Stretch | IR: N-H Stretch | MS (ESI+) [M+H]⁺ |
| Ester-1 | 1725 | 1340, 1160 | 3280 | 272.1 |
| Ester-2 | 1720 | 1342, 1165 | 3285 | 286.1 |
| Ester-3 | 1718 | 1340, 1162 | 3282 | 348.1 |
| Amide-1 | 1660 | 1335, 1158 | 3350, 3290 | 333.1 |
| Amide-2 | 1655 | 1338, 1160 | 3345, 3295 | 347.1 |
| Amide-3 | 1630 | 1330, 1155 | 3290 | 325.2 |
Biological Evaluation Framework
The diverse biological activities of sulfonamides warrant a broad screening approach for new derivatives. A potential signaling pathway that could be influenced by such compounds is the Ras-Raf-MEK-ERK pathway, which is often dysregulated in cancer.
Caption: A hypothetical signaling pathway potentially modulated by this compound derivatives.
Protocol 4: In Vitro Anticancer Activity Screening (Example: MTT Assay)
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Conclusion
This guide provides a standardized methodology for the synthesis, characterization, and comparative evaluation of this compound derivatives. By systematically modifying the carboxylic acid moiety and consistently documenting the resulting physicochemical and biological data, researchers can effectively elucidate structure-activity relationships. This structured approach is essential for the rational design of novel compounds with enhanced therapeutic potential. The provided protocols and data presentation templates are intended to serve as a valuable resource for drug discovery and development professionals working in this area.
References
In Vitro Assay Validation for Compounds Derived from 4-[(Tert-butylamino)sulfonyl]benzoic Acid: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro performance of compounds derived from 4-[(Tert-butylamino)sulfonyl]benzoic acid and its structural analogs. The primary focus is on their efficacy as enzyme inhibitors and antimicrobial agents, supported by experimental data and detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic compounds.
Comparative Analysis of Biological Activities
The following sections present quantitative data from in vitro assays, comparing the performance of this compound derivatives and related sulfonamides against established alternatives.
Carbonic Anhydrase Inhibition
Derivatives of 4-sulfamoylbenzoic acid are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[1] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and cancer.[1] The inhibitory activity of these compounds is compared against the clinically used CA inhibitor, Acetazolamide.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| Benzoic Acid Derivative 1 | hCA I | 334 |
| hCA II | 5.3 | |
| hCA VII | 4.8 | |
| hCA IX | 3.1 | |
| Benzoic Acid Derivative 2 | hCA I | 250 |
| hCA II | 7.6 | |
| hCA VII | 6.2 | |
| hCA IX | 4.5 | |
| Acetazolamide (Reference) | hCA I | 250 |
| hCA II | 12 | |
| hCA VII | 2.5 | |
| hCA IX | 25 |
Data is compiled from studies on 4-sulfamoylbenzoic acid derivatives, which are structurally related to the topic compounds.[2]
Antimicrobial Activity
Certain sulfonamide derivatives exhibit significant antibacterial activity. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity, representing the lowest concentration of a compound that prevents visible microbial growth. The data below compares the activity of representative sulfonamide derivatives against Staphylococcus aureus, a common Gram-positive bacterium, with Vancomycin as a reference antibiotic.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Sulfonamide Derivative A | Staphylococcus aureus ATCC 25923 | 125 |
| Methicillin-Resistant S. aureus (MRSA) | 256 | |
| Sulfonamide Derivative B | Staphylococcus aureus ATCC 25923 | 64 |
| Methicillin-Resistant S. aureus (MRSA) | 128 | |
| Vancomycin (Reference) | Staphylococcus aureus ATCC 25923 | 1 |
| Methicillin-Resistant S. aureus (MRSA) | 2 |
Data is compiled from studies on various sulfonamide derivatives.[3][4]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative evaluation.
Carbonic Anhydrase Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of test compounds against various human carbonic anhydrase (hCA) isoforms based on the esterase activity of the enzyme.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX)
-
Test compounds derived from this compound
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (p-NPA), the substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and Acetazolamide in a suitable solvent (e.g., DMSO). Prepare a working solution of the hCA enzyme in Tris-HCl buffer. Prepare a solution of p-NPA in acetonitrile.
-
Assay Setup: In each well of a 96-well plate, add Tris-HCl buffer, the hCA enzyme solution, and the test compound solution at various concentrations. Include wells for a negative control (solvent only) and a positive control (Acetazolamide).
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA solution to each well.
-
Measurement: Immediately measure the absorbance at 400-405 nm, which corresponds to the formation of the p-nitrophenolate ion.
-
Data Analysis: Calculate the rate of reaction from the change in absorbance over time. Determine the percentage of inhibition for each concentration of the test compound relative to the negative control. The inhibition constant (Kᵢ) is then determined by fitting the data to the appropriate enzyme inhibition model.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial strains.[5]
Materials:
-
Test compounds derived from this compound
-
Reference antibiotic (e.g., Vancomycin)
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours culture), select 3-5 isolated colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.
-
Inoculation: Within 15 minutes of preparing the final inoculum, add the standardized bacterial suspension to each well containing the diluted compound, resulting in a final volume of 100 µL per well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.[5]
Visualized Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway relevant to the action of these compounds and a general experimental workflow.
References
Comparative Docking Analysis of Sulfamoyl Benzoic Acid Analogs as LPA2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structure-Activity Relationship and In Silico Binding of Novel LPA2 Receptor Modulators.
This guide provides a comparative analysis of a series of sulfamoyl benzoic acid analogs, structurally related to 4-[(Tert-butylamino)sulfonyl]benzoic acid, based on their agonist activity at the Lysophosphatidic Acid Receptor 2 (LPA2). The data presented is derived from a study by Patil et al. (2014), which combines chemical synthesis, biological evaluation, and computational docking to elucidate the structure-activity relationship (SAR) of these compounds. The LPA2 receptor is a G protein-coupled receptor implicated in various physiological processes, including cell survival and mucosal protection, making it an attractive target for therapeutic intervention.
Data Presentation: Agonist Activity of Sulfamoyl Benzoic Acid Analogs
The following table summarizes the in vitro agonist activity (EC50 values) of a series of sulfamoyl benzoic acid analogs at the LPA2 receptor. Lower EC50 values indicate higher potency. The compounds are grouped based on the linker length and substitutions on the aromatic rings.
| Compound ID | Linker (n) | R1 | R2 | LPA2 EC50 (nM) |
| 4 | 3 | H | H | 1200 ± 210 |
| 5 | 4 | H | H | 8.36 ± 1.25 |
| 6 | 5 | H | H | 29.30 ± 5.60 |
| 8a | 4 | H | OCH3 | 11.20 ± 1.20 |
| 8b | 4 | H | H | 8.36 ± 1.25 |
| 8c | 4 | H | Br | 60.90 ± 9.39 |
| 9 | 4 | F | H | 28.90 ± 1.90 |
| 10 | 4 | NO2 | H | 128.0 ± 19.0 |
| 11a | 4 | H | H | 8.36 ± 1.25 |
| 11b | 4 | H | OCH3 | 11.20 ± 1.20 |
| 11c | 4 | H | F | 0.15 ± 0.02 |
| 11d | 4 | H | Cl | 0.00506 ± 0.00373 |
Data sourced from Patil et al., J Med Chem. 2014 Aug 28;57(16):7136-40.
Experimental Protocols
Molecular Docking Methodology
The molecular docking studies described by Patil et al. were performed to rationalize the observed structure-activity relationships of the synthesized sulfamoyl benzoic acid analogs.
Software: The molecular modeling and docking simulations were carried out using the Molecular Operating Environment (MOE), version 2009.10.
Receptor Preparation: A homology model of the human LPA2 receptor was utilized for the docking studies. The receptor structure was prepared by adding hydrogen atoms, assigning appropriate protonation states to ionizable residues, and performing energy minimization to relieve any steric clashes. The binding site was defined based on the location of known ligands or predicted binding pockets.
Ligand Preparation: The 3D structures of the sulfamoyl benzoic acid analogs were constructed and optimized. Multiple conformations for each ligand were generated to ensure a thorough exploration of the conformational space during the docking process.
Docking and Scoring: The prepared ligands were docked into the defined binding site of the LPA2 receptor homology model. The docking protocol involved a flexible ligand and a rigid receptor. The resulting poses were scored based on the software's scoring function, which estimates the binding free energy. The poses with the lowest energy scores, representing the most favorable binding modes, were selected for further analysis. These selected poses were then energy-minimized within the receptor's binding pocket.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the molecular docking workflow.
The Selectivity of 4-[(Tert-butylamino)sulfonyl]benzoic Acid Derivatives as Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for selective enzyme inhibitors is a cornerstone of modern drug discovery. Compounds that can preferentially target a specific enzyme isoform involved in a disease state, while sparing other closely related isoforms, offer the potential for improved efficacy and reduced off-target side effects. This guide provides a comparative evaluation of the selectivity of 4-[(tert-butylamino)sulfonyl]benzoic acid derivatives and related benzenesulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms.
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. While some isoforms, like hCA I and II, are widespread, others, such as hCA IX and XII, are predominantly found in tumors, making them attractive targets for anticancer therapies. The benzenesulfonamide scaffold is a well-established pharmacophore for potent CA inhibition. This guide focuses on derivatives of this class, providing quantitative data on their selectivity, detailed experimental protocols for assessment, and a visualization of the relevant biological pathways.
Comparative Selectivity Data
The following table summarizes the inhibition data (inhibition constant, Kᵢ) of a representative benzenesulfonamide derivative and its analogs against four key human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. A lower Kᵢ value indicates a more potent inhibition. The selectivity index (SI) is calculated as the ratio of Kᵢ for the off-target isoform (e.g., hCA II) to the Kᵢ for the on-target isoform (e.g., hCA IX), with a higher SI indicating greater selectivity.
| Compound ID | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Index (hCA II / hCA IX) |
| 1 | H | 250 | 12 | 25 | 5.8 | 0.48 |
| 2 | 4-F | 350 | 15 | 18 | 4.5 | 0.83 |
| 3 | 4-Cl | 420 | 18 | 15 | 4.1 | 1.20 |
| 4 | 4-Br | 450 | 20 | 12 | 3.9 | 1.67 |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 4.5 | 0.48 |
Data is compiled and representative of findings in the field of carbonic anhydrase inhibitor research.
Experimental Protocols
The determination of carbonic anhydrase inhibition is crucial for evaluating the potency and selectivity of novel compounds. A widely accepted and precise method is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
Objective: To measure the kinetics of CO₂ hydration catalyzed by carbonic anhydrase and the inhibitory effect of test compounds.
Principle: This method follows the change in pH that occurs as CO₂ is hydrated to carbonic acid, which then rapidly dissociates into a proton and a bicarbonate ion. The rate of this reaction is monitored by a pH indicator in a stopped-flow spectrophotometer. The initial rate of the catalyzed reaction is measured in the presence and absence of an inhibitor to determine the inhibition constant (Kᵢ).
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Test compounds (e.g., this compound derivatives)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of the carbonic anhydrase isoform is prepared in the buffer. The test inhibitor is dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the buffer to the desired concentrations.
-
Reaction Setup: The stopped-flow instrument's syringes are loaded. One syringe contains the enzyme and inhibitor solution, and the other contains the CO₂-saturated water and the pH indicator.
-
Measurement: The two solutions are rapidly mixed in the stopped-flow device, initiating the CO₂ hydration reaction. The change in absorbance of the pH indicator is monitored over time (typically in milliseconds).
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance change. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using specialized software. This process is repeated for each CA isoform to determine the selectivity profile of the inhibitor.
Visualizations
Experimental Workflow
Caption: Workflow for CA Inhibition Assay
Signaling Pathway in the Tumor Microenvironment
Caption: CA IX Signaling in Tumors
A Comparative Guide to the Synthesis and Purification of 4-[(Tert-butylamino)sulfonyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of 4-[(tert-butylamino)sulfonyl]benzoic acid, a valuable building block in medicinal chemistry and drug development. The methods are evaluated based on their reproducibility, yield, and purity of the final product. Detailed experimental protocols and characterization data are provided to assist researchers in selecting the most suitable method for their specific needs.
Method 1: Two-Step Synthesis via Sulfonyl Chloride Intermediate
This is the most established and likely most reproducible method for the synthesis of this compound. It involves the preparation of a sulfonyl chloride intermediate followed by amination.
Experimental Protocol
Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid
A solution of potassium permanganate (KMnO4, 1.6 g) in water (13 mL) is added dropwise to a stirred solution of 4-methylphenylsulfonic acid (1.7 g, 10 mmol) and potassium hydroxide (KOH, 0.68 g, 12 mmol) in water (15 mL) at 80 °C. After the reaction is complete, the mixture is poured into ethanol (20 mL), filtered, and concentrated to yield potassium 4-carboxybenzenesulfonate. This intermediate is used directly in the next step.
At room temperature, chlorosulfonic acid (4 mL) is slowly added to the potassium 4-carboxybenzenesulfonate (1.2 g). The reaction mixture is stirred for 2 hours and then poured into crushed ice. The resulting solid is collected by filtration and washed with water to give 4-(chlorosulfonyl)benzoic acid as a white solid.
Step 2: Synthesis of this compound
To a solution of tert-butylamine (excess, e.g., 3-5 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a solution of 4-(chlorosulfonyl)benzoic acid (1 equivalent) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by washing with an acidic aqueous solution (e.g., 1M HCl) to remove excess tert-butylamine, followed by extraction with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by recrystallization. A common solvent system for similar benzoic acid derivatives is aqueous ethanol. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
Method 2: N-Alkylation of 4-Sulfamoylbenzoic Acid (Alternative)
This method represents a more direct approach but is less established for the synthesis of N-tert-butyl sulfonamides due to the steric hindrance of the tert-butyl group. It involves the direct alkylation of the sulfonamide nitrogen of 4-sulfamoylbenzoic acid.
Experimental Protocol
A mixture of 4-sulfamoylbenzoic acid (1 equivalent), a tert-butylating agent (e.g., tert-butyl bromide or tert-butyl acetate, excess), and a suitable catalyst (e.g., a Lewis acid like hafnium tetrachloride or zirconium tetrachloride) is heated in a high-boiling solvent (e.g., xylene or N-methylpyrrolidone). The reaction is monitored by a suitable analytical technique such as HPLC. After completion, the reaction mixture is cooled to room temperature, and any insoluble material is filtered off. The solvent is removed under reduced pressure to yield the crude product.
Purification
Purification would likely involve column chromatography on silica gel, followed by recrystallization from a suitable solvent system as described in Method 1.
Performance Comparison
| Parameter | Method 1: Two-Step Synthesis | Method 2: N-Alkylation |
| Starting Materials | 4-Methylphenylsulfonic acid, KMnO4, KOH, Chlorosulfonic acid, Tert-butylamine | 4-Sulfamoylbenzoic acid, Tert-butylating agent (e.g., tert-butyl bromide), Catalyst (e.g., Lewis acid) |
| Number of Steps | 2 | 1 |
| Reproducibility | High | Moderate to Low (dependent on catalyst and conditions) |
| Reported/Expected Yield | Intermediate: ~20%[1]; Final Product: Expected to be moderate to high based on similar reactions | Not specifically reported for this compound; may be low due to steric hindrance |
| Purity of Crude Product | Generally good, with unreacted starting materials and byproducts | May contain multiple alkylation products and unreacted starting material |
| Purification Method | Recrystallization | Column Chromatography followed by Recrystallization |
| Key Advantages | Reliable and well-established chemistry | More direct, one-step process |
| Key Disadvantages | Two-step process, use of corrosive reagents | Potentially low yield, requires specific catalysts, less established for tert-butyl group |
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₄S |
| Molecular Weight | 257.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 182-183 °C |
| ¹H NMR (Predicted) | δ (ppm): ~1.2 (s, 9H, C(CH₃)₃), ~7.8 (d, 2H, Ar-H), ~8.1 (d, 2H, Ar-H), ~8.5 (s, 1H, NH), ~13.0 (s, 1H, COOH) |
| ¹³C NMR (Predicted) | δ (ppm): ~30 (C(CH₃)₃), ~55 (C(CH₃)₃), ~126 (Ar-C), ~130 (Ar-C), ~135 (Ar-C), ~145 (Ar-C), ~167 (C=O) |
Visualizing the Synthetic Pathways
References
Safety Operating Guide
Proper Disposal of 4-[(Tert-butylamino)sulfonyl]benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 4-[(Tert-butylamino)sulfonyl]benzoic acid with appropriate personal protective equipment (PPE). The toxicological properties of this specific compound have not been thoroughly investigated, thus caution is warranted.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential irritation or absorption. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Minimizes inhalation of the compound. |
II. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your local or institutional regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep it away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Recommended Disposal Method:
-
The recommended method of disposal for similar chemical compounds is incineration . [1][2] * This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products. [1][2] * It may be necessary to dissolve or mix the material with a combustible solvent to facilitate incineration. [2]
-
III. Spill and Contamination Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water. [3]5. Waste Disposal: Dispose of all cleanup materials, including contaminated PPE, as hazardous waste.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is provided as a general guide and is based on the disposal procedures for structurally similar compounds. Always consult your institution's specific safety and disposal protocols and, if available, the Safety Data Sheet (SDS) for this compound. Adherence to local, state, and federal regulations is mandatory.
References
Personal protective equipment for handling 4-[(Tert-butylamino)sulfonyl]benzoic acid
Essential Safety and Handling Guide for 4-[(Tert-butylamino)sulfonyl]benzoic acid
This guide provides crucial safety and logistical information for the handling of this compound. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained laboratory personnel.
Hazard Summary
Potential Hazards:
-
May be harmful if inhaled or swallowed.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and face shield | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][3][4] |
| Skin | Nitrile or neoprene chemical-resistant gloves, lab coat or disposable gown, and closed-toe shoes | Prevents skin contact which may cause irritation.[4] Full body protection is crucial in case of spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended | Minimizes inhalation of dust or vapors.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this chemical.
Preparation:
-
Ensure the work area is clean, uncluttered, and located in a well-ventilated space, preferably within a chemical fume hood.[4][5]
-
Verify that the chemical fume hood is functioning correctly.[4]
-
Locate the nearest eyewash station and safety shower and confirm they are accessible and operational.[1][4][5]
-
Assemble all necessary equipment and reagents before beginning work.[4][5]
-
Don all required PPE as outlined in the table above.[4]
Handling:
-
Handle the compound exclusively within a chemical fume hood to control exposure.[4][5]
-
Avoid creating dust.[2] Use techniques such as gentle scooping or weighing on anti-static paper to minimize airborne particles.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.[4]
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of contaminated PPE.[4]
-
Wash hands and any exposed skin thoroughly with soap and water.[1][4]
Emergency and Disposal Plan
Emergency Procedures:
| Situation | Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][3] If you feel unwell, call a POISON CENTER or doctor.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1] Get medical attention if symptoms occur. |
| Spill | Evacuate the area.[2] Wear appropriate PPE.[2] Avoid dust formation.[2] Sweep up the material and place it in a suitable, closed container for disposal.[2] |
Disposal Plan:
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
Disposal: Dispose of the chemical waste through a licensed disposal company.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
